N-(2-phenoxyphenyl)methanesulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N-(2-phenoxyphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-18(15,16)14-12-9-5-6-10-13(12)17-11-7-3-2-4-8-11/h2-10,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFHNGGYRUTXFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966070 | |
| Record name | N-(2-Phenoxyphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51765-51-6 | |
| Record name | 2′-Phenoxymethanesulfonanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51765-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Phenoxyphenyl)methanesulphonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051765516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Phenoxyphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-phenoxyphenyl)methanesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
N-(2-phenoxyphenyl)methanesulfonamide: A Technical Overview
CAS Number: 51765-51-6
Synonyms: 2'-Phenoxymethanesulfonanilide, Nimesulide EP Impurity B
This technical guide provides a comprehensive overview of N-(2-phenoxyphenyl)methanesulfonamide, a compound of significant interest to researchers, scientists, and drug development professionals, primarily due to its classification as a known impurity of the non-steroidal anti-inflammatory drug (NSAID), Nimesulide. This document outlines its chemical and physical properties, potential synthetic pathways, analytical characterization, and the limited available information on its biological relevance.
Physicochemical Properties
This compound is a sulfonamide derivative with the molecular formula C13H13NO3S.[1][2] Its molecular weight is approximately 263.31 g/mol .[1][2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C13H13NO3S | [1][2] |
| Molecular Weight | 263.31 g/mol | [1][2] |
| CAS Number | 51765-51-6 | [1] |
| Appearance | Off-white Powder / Solid | [][4] |
| Melting Point | 122.5-123.4°C | [4] |
| XLogP3 | 2.8 | [5] |
| Topological Polar Surface Area | 63.8 Ų | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 4 | [5] |
Synthesis and Relationship to Nimesulide
This compound is principally recognized as "Nimesulide EP Impurity B," indicating it is a process-related impurity in the synthesis of Nimesulide.[1][2] Nimesulide itself is N-(4-nitro-2-phenoxyphenyl)methanesulfonamide. One of the documented synthetic routes to Nimesulide involves the nitration of this compound.[6] This relationship underscores the importance of monitoring and controlling the levels of this impurity during Nimesulide production.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 4. Nimesulide Imp. B (EP) - Analytica Chemie [analyticachemie.in]
- 5. N-(2-phenoxyphenyl)methanesulphonamide | C13H13NO3S | CID 103958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ITMI971342A1 - PROCEDURE FOR THE PREPARATION OF N- (4-NITRO-2 PHENOXYPHENYL) - METHANSULPHONAMIDE - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of N-(2-phenoxyphenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of N-(2-phenoxyphenyl)methanesulfonamide, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Physicochemical Properties
This compound, with the CAS number 51765-51-6, possesses a unique set of physicochemical characteristics that are crucial for its handling, synthesis, and potential biological activity.[1] A summary of its key properties is presented below.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. It is important to note that while some experimental data is available, many properties are computationally predicted.
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₃H₁₃NO₃S | --- | [1][2] |
| Molecular Weight | 263.31 g/mol | --- | [1][2] |
| Melting Point | 126 °C | Experimental | [3] |
| Boiling Point | 475.0 ± 47.0 °C | Predicted | [4] |
| Water Solubility | Data not available | --- | |
| logP (Octanol-Water Partition Coefficient) | 2.8 | Computed (XLogP3) | [1] |
| pKa (Acid Dissociation Constant) | Data not available | --- | |
| Hydrogen Bond Donor Count | 1 | Computed | [1] |
| Hydrogen Bond Acceptor Count | 4 | Computed | [1] |
| Rotatable Bond Count | 4 | Computed | [1] |
| Topological Polar Surface Area (TPSA) | 63.8 Ų | Computed | [1] |
| Exact Mass | 263.06161445 Da | Computed | [1] |
| Complexity | 344 | Computed | [1] |
Synthesis and Relationship to Nimesulide
This compound is a direct precursor in the synthesis of Nimesulide. The primary synthetic route involves the nitration of this compound to introduce a nitro group at the para position of the phenoxy-substituted ring.
This synthetic relationship is crucial as this compound is often found as an impurity in Nimesulide preparations.[1]
Biological Context: Relationship to COX-2 Inhibition
While there is limited direct research on the biological activity of this compound, its derivative, Nimesulide, is a well-known selective inhibitor of cyclooxygenase-2 (COX-2).[5] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The structural similarity suggests that any biological activity of this compound would likely be evaluated in the context of COX enzyme inhibition.
Detailed Experimental Protocols
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which the substance transitions from a solid to a liquid phase.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small, dry sample of this compound is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation concentration of the compound in a specific solvent (e.g., water) at a given temperature.
Apparatus:
-
Glass vials with screw caps
-
Analytical balance
-
Constant temperature shaker bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the solvent.
-
Equilibration: The vials are sealed and placed in a constant temperature shaker bath. The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to settle. To remove any undissolved solid, the samples are centrifuged at a high speed.
-
Sampling and Dilution: A known volume of the clear supernatant is carefully removed and diluted with the solvent to a concentration within the analytical instrument's linear range.
-
Quantification: The concentration of the diluted solution is determined using a validated analytical method, such as HPLC-UV, against a standard curve of known concentrations. The original solubility is then calculated by accounting for the dilution factor.
Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)
Objective: To measure the ratio of the concentration of the compound in octanol to its concentration in water at equilibrium.
Apparatus:
-
Separatory funnels or centrifuge tubes with screw caps
-
Mechanical shaker
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Phase Saturation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: A known amount of this compound is dissolved in either the water-saturated octanol or the octanol-saturated water.
-
Partitioning: A known volume of the prepared solution is mixed with a known volume of the other phase in a separatory funnel or centrifuge tube.
-
Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method. The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
The following diagram illustrates a general workflow for determining these key physicochemical properties.
References
- 1. N-(2-phenoxyphenyl)methanesulphonamide | C13H13NO3S | CID 103958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. N-(Methylsulfonyl)-N-(2-phenoxyphenyl)MethanesulfonaMide CAS#: 905858-63-1 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-(2-phenoxyphenyl)methanesulfonamide
This technical guide provides a comprehensive overview of N-(2-phenoxyphenyl)methanesulfonamide, a compound of significant interest to researchers, scientists, and professionals in drug development. This document details its synonyms, trade names, and physicochemical properties, alongside experimental protocols for its analysis and synthesis.
Chemical Identity and Synonyms
This compound is a sulfonamide derivative. It is most commonly known in the pharmaceutical industry as Nimesulide EP Impurity B . Due to its role as an impurity and a synthetic intermediate, it is not marketed under any trade names.
Below is a table summarizing its various identifiers.
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 51765-51-6 |
| Molecular Formula | C₁₃H₁₃NO₃S |
| Molecular Weight | 263.31 g/mol |
| Synonyms | 2'-phenoxymethanesulfonanilide, Nimesulide Impurity B, (2-phenoxy)methylsulfonylaniline, 2-phenoxymethanesulfonanilide |
Physicochemical and Analytical Data
The following table summarizes key physicochemical and analytical parameters for this compound.
| Property | Value | Reference |
| Melting Point | 122.0 - 124.0 °C | |
| Purity (by HPLC) | >99.0% | |
| Loss on Drying | ≤0.50% | |
| Single Impurity | ≤0.50% | |
| Total Impurities | <1.00% |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of N-(substituted phenyl)-methanesulfonamides typically shows characteristic absorption bands. The N-H stretching vibrations are observed in the range of 3298–3232 cm⁻¹. Asymmetric and symmetric SO₂ stretching vibrations appear as strong absorptions in the ranges of 1331–1317 cm⁻¹ and 1157–1139 cm⁻¹, respectively. The S-N stretching vibrations are found in the range of 926–833 cm⁻¹[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Experimental Protocols
This section details the experimental methodologies for the analysis and synthesis of this compound.
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A validated RP-HPLC method can be employed for the simultaneous determination of Nimesulide and its impurities, including this compound (Impurity B).
-
Chromatographic Conditions:
-
Retention Times:
-
System Suitability: The resolution between nimesulide and impurity D should be at least 3.20, and between impurity D and impurity C, at least 2.40, indicating good separation[4].
-
Limits of Detection (LOD) and Quantification (LOQ):
Synthesis Pathway
This compound is a key intermediate and a known impurity in the synthesis of Nimesulide [N-(4-nitro-2-phenoxyphenyl)methanesulfonamide]. One of the synthetic routes to Nimesulide involves the nitration of 2-phenoxymethanesulfonanilide (I)[5]. This precursor is this compound.
Logical and Experimental Workflows
The following diagrams illustrate the synthesis and analytical workflows related to this compound.
Caption: Synthesis and Degradation Pathways of Nimesulide.
Caption: HPLC Analysis Workflow for Nimesulide and its Impurities.
References
Physicochemical Properties of N-(2-phenoxyphenyl)methanesulfonamide
For researchers and drug development professionals engaged in studies involving N-(2-phenoxyphenyl)methanesulfonamide, a clear understanding of its fundamental physicochemical properties is essential. This technical summary provides the core molecular formula and weight of the compound, presented for straightforward reference.
Core Molecular Data
The essential molecular details for this compound are summarized in the table below. This information is foundational for any experimental design, analytical procedure, or computational modeling involving this compound.
| Property | Value |
| Molecular Formula | C13H13NO3S[1][2][3] |
| Molecular Weight | 263.31 g/mol [1][2] |
References
An In-depth Technical Guide to the Mechanism of Action of N-(2-phenoxyphenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, in-depth research on the specific mechanism of action of N-(2-phenoxyphenyl)methanesulfonamide, a known impurity of the nonsteroidal anti-inflammatory drug (NSAID) Nimesulide, is limited in publicly available scientific literature. This guide, therefore, extrapolates the mechanism of action from its structurally similar and well-characterized parent compound, Nimesulide (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide) . It is presumed that this compound shares a similar mechanistic profile due to its core structural analogy.
Executive Summary
This compound is a compound belonging to the sulfonanilide class. Based on the extensive research conducted on its parent compound, Nimesulide, the primary mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is a key characteristic, theoretically leading to a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[3] Beyond its primary mode of action, Nimesulide exhibits a multifactorial anti-inflammatory profile, which includes the modulation of various other cellular pathways involved in inflammation and pain.[1][4] These secondary mechanisms contribute to its overall therapeutic effect and include the inhibition of pro-inflammatory cytokine release, reduction of oxidative stress, and modulation of transcription factors such as NF-κB.[5][6]
Core Mechanism of Action: Selective COX-2 Inhibition
The principal mechanism of action is the inhibition of the COX-2 enzyme, which is a key enzyme in the inflammatory cascade. COX-2 is responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins (PGs) and thromboxanes that mediate inflammation, pain, and fever.[1][7] By selectively binding to and inhibiting COX-2, the compound prevents the synthesis of these pro-inflammatory mediators.[3]
Quantitative Data: COX-1 and COX-2 Inhibition
The following table summarizes the inhibitory potency of Nimesulide against COX-1 and COX-2 enzymes from various studies. This data highlights the compound's selectivity for COX-2.
| Enzyme | Assay Type | IC50 (μM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| COX-1 | Human Platelets (TXB2 formation) | >100 | ~0.0076 - ~18 | [3][8][9] |
| COX-2 | Human Monocytes (PGE2 formation) | 0.07 - 70 (time-dependent) | [8] | |
| COX-2 | Purified Human Recombinant | 26 | [10] |
Note: IC50 values and selectivity ratios can vary depending on the specific assay conditions, enzyme source, and substrate concentration.
Secondary and Pleiotropic Mechanisms of Action
In addition to selective COX-2 inhibition, Nimesulide has been shown to exert its anti-inflammatory effects through several other mechanisms:
-
Inhibition of Oxidant Production: It can inhibit the release of reactive oxygen species (ROS), such as hypochlorous acid, from activated neutrophils, thereby reducing oxidative stress at the site of inflammation.[4]
-
Modulation of Cytokine and Mediator Release: Nimesulide can decrease the release of histamine from mast cells and inhibit the production of platelet-activating factor (PAF).[4]
-
Inhibition of Metalloproteinases: It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), such as stromelysin, which are involved in cartilage degradation in conditions like osteoarthritis.[4]
-
Modulation of Transcription Factors: Studies have indicated that Nimesulide can suppress the activation of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.[5][11]
-
Induction of Apoptosis in Cancer Cells: In some cancer cell lines, Nimesulide has been shown to induce apoptosis by enhancing the expression of the tumor suppressor PTEN and modulating the PI3K/Akt signaling pathway.[5][12]
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound, based on the known actions of Nimesulide.
// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="COX-2\n(Cyclooxygenase-2)", fillcolor="#FBBC05", fontcolor="#202124"]; PGH2 [label="Prostaglandin H2 (PGH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins (e.g., PGE2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation, Pain, Fever", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Arachidonic_Acid -> COX2; COX2 -> PGH2; PGH2 -> Prostaglandins; Prostaglandins -> Inflammation [arrowhead=normal]; Compound -> COX2 [label="Inhibition", fontcolor="#EA4335", arrowhead=tee, color="#EA4335"]; }
Figure 1: Primary mechanism of action via COX-2 inhibition.
// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., Cytokines, LPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκB", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB_IkB [label="NF-κB-IκB\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=oval, style=dashed]; Gene_Expression [label="Pro-inflammatory\nGene Expression\n(e.g., COX-2, TNF-α, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Inflammatory_Stimuli -> IKK; IKK -> IkB [label="Phosphorylation\n& Degradation", fontsize=8]; IkB -> NFkB_IkB [arrowhead=none]; NFkB -> NFkB_IkB [arrowhead=none]; NFkB_IkB -> NFkB [label="Activation"]; NFkB -> Nucleus; Nucleus -> Gene_Expression [label="Transcription"]; Compound -> IKK [label="Inhibition", fontcolor="#EA4335", arrowhead=tee, color="#EA4335"]; }
Figure 2: Modulation of the NF-κB signaling pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of COX inhibitors like Nimesulide. These can be adapted to study this compound.
In Vitro COX-1/COX-2 Inhibition Assay (Enzymatic Assay)
This protocol outlines a method to determine the IC50 values for COX-1 and COX-2.
-
Enzyme and Reagent Preparation:
-
Reconstitute purified human recombinant COX-1 and COX-2 enzymes in assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Prepare a solution of heme as a cofactor.
-
Prepare a solution of arachidonic acid (substrate) in an appropriate solvent.
-
Prepare serial dilutions of the test compound (this compound) and a reference inhibitor (e.g., Celecoxib).
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.
-
Add the test compound or reference inhibitor at various concentrations to the designated wells. Include control wells with no inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Incubate for a short, defined period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a saturated solution of stannous chloride or hydrochloric acid).
-
-
Detection and Analysis:
-
The product of the reaction (PGH2) is unstable and is typically converted to a more stable product like PGE2, which can be quantified.
-
Quantify the amount of prostaglandin produced using a colorimetric or fluorometric method, or by ELISA.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents:\n- COX-1/COX-2 Enzymes\n- Test Compound\n- Substrate (Arachidonic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate_Enzyme_Inhibitor [label="Pre-incubate Enzyme\nwith Test Compound", fillcolor="#FBBC05", fontcolor="#202124"]; Initiate_Reaction [label="Initiate Reaction\nwith Substrate", fillcolor="#FBBC05", fontcolor="#202124"]; Stop_Reaction [label="Stop Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantify_Product [label="Quantify Prostaglandin\nProduct (e.g., ELISA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculate_IC50 [label="Calculate IC50", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Incubate_Enzyme_Inhibitor; Incubate_Enzyme_Inhibitor -> Initiate_Reaction; Initiate_Reaction -> Stop_Reaction; Stop_Reaction -> Quantify_Product; Quantify_Product -> Calculate_IC50; Calculate_IC50 -> End; }
Figure 3: General workflow for a COX inhibition enzymatic assay.
Prostaglandin E2 (PGE2) Immunoassay in Cell Culture
This protocol measures the effect of the compound on PGE2 production in a cellular context.
-
Cell Culture and Stimulation:
-
Culture appropriate cells (e.g., human monocytes or macrophages) in a multi-well plate.
-
Pre-treat the cells with various concentrations of this compound for a specified duration.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.
-
-
Sample Collection:
-
After the stimulation period, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
PGE2 Quantification (ELISA):
-
Use a commercial Prostaglandin E2 ELISA kit.
-
Add standards and samples (cell culture supernatant) to the wells of an antibody-coated microplate.
-
Add a PGE2-enzyme conjugate (e.g., PGE2-HRP).
-
Incubate to allow for competitive binding between the PGE2 in the sample and the PGE2-enzyme conjugate for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known standards.
-
Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the inhibition of PGE2 production at different concentrations of the test compound.
-
Conclusion
This compound, by virtue of its structural similarity to Nimesulide, is anticipated to function primarily as a selective inhibitor of cyclooxygenase-2. This targeted action on a key enzyme in the inflammatory pathway is likely supplemented by a range of secondary mechanisms that collectively contribute to its anti-inflammatory and analgesic properties. The experimental protocols detailed herein provide a framework for the comprehensive evaluation of its mechanism of action and for comparing its activity profile with that of other NSAIDs. Further research is warranted to definitively characterize the specific pharmacological properties of this compound.
References
- 1. What is the mechanism of Nimesulide? [synapse.patsnap.com]
- 2. A Comprehensive Review of Nimesulide's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 3. In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by nimesulide: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent contributions to knowledge of the mechanism of action of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Can Nimesulide Nanoparticles Be a Therapeutic Strategy for the Inhibition of the KRAS/PTEN Signaling Pathway in Pancreatic Cancer? [frontiersin.org]
- 6. journaljpri.com [journaljpri.com]
- 7. youtube.com [youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Cyclooxygenase-2 inhibitor, nimesulide, improves radiation treatment against non-small cell lung cancer both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nimesulide inhibits proliferation and induces apoptosis of pancreatic cancer cells by enhancing expression of PTEN - PMC [pmc.ncbi.nlm.nih.gov]
N-(2-phenoxyphenyl)methanesulfonamide: A Comprehensive Technical Guide to Nimesulide Impurity B
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-(2-phenoxyphenyl)methanesulfonamide, designated as Nimesulide impurity B. This document details its chemical identity, potential origins, analytical methodologies for detection and quantification, and available data on its characteristics. This guide is intended to be a valuable resource for professionals involved in the quality control, formulation development, and regulatory submission of Nimesulide.
Introduction to Nimesulide and its Impurities
Nimesulide, N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. As with any active pharmaceutical ingredient (API), the purity of Nimesulide is critical to its safety and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients. Regulatory bodies worldwide require stringent control and monitoring of these impurities.
Nimesulide impurity B is chemically identified as this compound. Its presence in the final drug product needs to be carefully monitored to ensure it does not exceed established safety thresholds.
Chemical Profile of Nimesulide Impurity B
A clear understanding of the chemical properties of this compound is fundamental for developing appropriate analytical methods and control strategies.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| Synonyms | Nimesulide EP Impurity B, 2'-phenoxymethanesulfonanilide | [2] |
| CAS Number | 51765-51-6 | [1] |
| Molecular Formula | C₁₃H₁₃NO₃S | [1] |
| Molecular Weight | 263.31 g/mol | [1][2] |
Potential Origins and Synthesis
Understanding the potential formation pathways of Nimesulide impurity B is crucial for its control. It can be formed as a process-related impurity during the synthesis of Nimesulide or as a degradation product.
One of the synthetic routes for Nimesulide involves the nitration of 2-phenoxymethanesulfonanilide (which is Nimesulide impurity B) with nitric acid in acetic acid. In this process, incomplete nitration can lead to the presence of unreacted starting material, this compound, in the final Nimesulide product.[3]
Another potential route for the formation of impurities is through the degradation of the Nimesulide molecule under various stress conditions.[4]
Logical Relationship: Synthesis of Nimesulide and the Origin of Impurity B
Caption: Synthesis pathway of Nimesulide highlighting the formation of Impurity B.
Analytical Methodologies
The accurate detection and quantification of Nimesulide impurity B are essential for quality control. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for this purpose.
RP-HPLC Method for the Determination of Nimesulide and its Impurities
Several studies have reported RP-HPLC methods for the simultaneous determination of Nimesulide and its related substances. While specific validation data for impurity B is not always detailed, the chromatographic conditions provided are suitable for its separation and quantification.
Table of Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | Agilent Zorbax Extend C18 (150 x 4.6 mm, 5 µm)[5] | ODS C-18 RP column (25 cm x 4.6 mm I.D.)[6] |
| Mobile Phase | Acetonitrile:Triethylamine:Water (45:0.5:54.5 v/v/v), pH 5.2 with formic acid[5] | Methanol:Water (50:50 v/v)[6] |
| Flow Rate | 1.0 mL/min[5] | 1.0 mL/min[6] |
| Detection | UV at 230 nm[5] | UV at 230 nm[6] |
| Column Temperature | 40 °C[5] | Ambient |
| Injection Volume | 20 µL[5] | 25 µL[6] |
Experimental Protocol: RP-HPLC Analysis
The following is a generalized protocol based on published methods for the analysis of Nimesulide and its impurities, including impurity B.
1. Preparation of Solutions:
-
Mobile Phase: Prepare the mobile phase as described in the table of chromatographic conditions. Filter through a 0.45 µm membrane filter and degas prior to use.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Nimesulide and Nimesulide impurity B reference standards in the mobile phase to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Nimesulide drug substance or a powdered tablet equivalent in the mobile phase to obtain a suitable concentration for analysis.
2. Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention times and system suitability parameters (e.g., tailing factor, theoretical plates).
-
Inject the sample solution.
-
Identify the peaks of Nimesulide and impurity B based on their retention times compared to the standard.
-
Calculate the amount of impurity B in the sample using the area normalization method or by comparison with the standard.
3. Method Validation Parameters: While specific quantitative data for impurity B is not extensively available in the reviewed literature, a typical method validation would include the following parameters with their generally accepted limits:
| Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve the impurity peak from the main drug and other impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Accuracy | % Recovery within 80-120% |
| Precision | Relative Standard Deviation (RSD) ≤ 2% |
Quantitative Data for Related Nimesulide Impurities (for reference):
While specific LOD and LOQ values for Nimesulide Impurity B were not found in the surveyed literature, the following data for other impurities provides an indication of the sensitivity of the analytical methods.
| Impurity | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Nimesulide Impurity C (2-phenoxyaniline) | 0.0044 | 0.0146 | [5] |
| Nimesulide Impurity D (2-phenoxy-4-nitroaniline) | 0.0026 | 0.0085 | [5] |
| Nimesulide | 0.98 | 2.97 | [4] |
Experimental Workflow: RP-HPLC Analysis of Nimesulide Impurity B
Caption: A typical workflow for the RP-HPLC analysis of Nimesulide Impurity B.
Biological Activity
There is currently no readily available information in the scientific literature regarding the specific pharmacological or toxicological activities of this compound. As an unreacted starting material or a related substance, its biological effects are not expected to be the same as the active pharmaceutical ingredient, Nimesulide. In the absence of such data, controlling its level in the final drug product to as low as reasonably practicable is a standard precautionary measure in the pharmaceutical industry.
Conclusion
This compound, or Nimesulide impurity B, is a critical quality attribute to be monitored in the production of Nimesulide. Its primary origin is likely as an unreacted starting material from the synthesis process. Validated RP-HPLC methods are available and suitable for its detection and quantification. While specific quantitative data such as LOD and LOQ for impurity B are not widely published, the methodologies presented provide a solid foundation for its control. Continuous monitoring and adherence to regulatory guidelines are paramount to ensure the quality, safety, and efficacy of Nimesulide-containing drug products. Further research into the potential biological activities of this impurity would be beneficial for a more comprehensive risk assessment.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. N-(2-phenoxyphenyl)methanesulphonamide | C13H13NO3S | CID 103958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparation of Nimesulide - Chempedia - LookChem [lookchem.com]
- 4. ajpamc.com [ajpamc.com]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. ijpsonline.com [ijpsonline.com]
Spectroscopic Profile of N-(2-phenoxyphenyl)methanesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of N-(2-phenoxyphenyl)methanesulfonamide. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, serves as a crucial reference for researchers involved in the synthesis, identification, and quality control of this compound.
Chemical Structure and Properties
This compound is a sulfonamide derivative with the molecular formula C₁₃H₁₃NO₃S and a molecular weight of 263.31 g/mol .[1] Its structure features a methanesulfonyl group attached to an amino linker, which in turn is bonded to a phenoxyphenyl scaffold. This compound is recognized, among other things, as an impurity of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide.[1]
Spectroscopic Data
The following sections detail the NMR, IR, and Mass Spec data for this compound, presented in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 3.03 | s | 3H | -SO₂CH₃ | DMSO-d₆ |
| 6.81 | d, J=2 Hz | 1H | Ar-H | DMSO-d₆ |
| 6.94-7.00 | m | 3H | Ar-H | DMSO-d₆ |
| 7.06-7.08 | m | 2H | Ar-H | DMSO-d₆ |
| 7.19-7.31 | m | 4H | Ar-H | DMSO-d₆ |
| 7.41-7.46 | m | 3H | Ar-H | DMSO-d₆ |
| 9.59 | s | 1H | -NH- (D₂O exchangeable) | DMSO-d₆ |
Data sourced from a study on a related compound, where this core structure was characterized.[2]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment | Solvent |
| 39.7 | -SO₂C H₃ | DMSO-d₆ |
| 114.8 | 2 x Ar-CH | DMSO-d₆ |
| 119.0 | 2 x Ar-CH | DMSO-d₆ |
| 119.1 | Ar-C | DMSO-d₆ |
| 120.2 | Ar-CH | DMSO-d₆ |
| 120.7 | Ar-CH | DMSO-d₆ |
| 121.4 | Ar-CH | DMSO-d₆ |
| 124.7 | Ar-CH | DMSO-d₆ |
| 127.7 | Ar-CH | DMSO-d₆ |
Data sourced from a study on a related compound, where this core structure was characterized.[2]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are indicative of its sulfonamide and ether functionalities.
Table 3: IR Spectroscopic Data for this compound and Related Sulfonamides
| Wavenumber (cm⁻¹) | Vibrational Mode | Reference Compound |
| 3292 | N-H stretch | N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide[2] |
| 1331 - 1317 | Asymmetric SO₂ stretch | N-(substituted phenyl)-methanesulphonamides[3] |
| 1157 - 1139 | Symmetric SO₂ stretch | N-(substituted phenyl)-methanesulphonamides[3] |
| 1588, 1573, 1509, 1489 | Aromatic C=C stretch | N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide[2] |
| 926 - 833 | S-N stretch | N-(substituted phenyl)-methanesulphonamides[3] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value | Method |
| Exact Mass | 263.061614 g/mol | Computed |
| Monoisotopic Mass | 263.0616 Da | Predicted |
| [M+H]⁺ | 394.1 (for a related compound) | Electrospray (ES) |
Exact and monoisotopic mass data from PubChem.[4][5] The [M+H]⁺ value is for a closely related, larger compound and is provided for context.[2]
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).[2][6] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the potassium bromide (KBr) pellet method is frequently employed.[7] A small amount of the sample is ground with KBr and pressed into a thin pellet, which is then placed in the spectrometer's sample holder. The spectra are typically recorded in the range of 4000-400 cm⁻¹.[7]
Mass Spectrometry
Mass spectra can be acquired using various ionization techniques. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound and is often coupled with a high-resolution mass analyzer to determine the exact mass of the molecular ion.
Logical Workflow for Spectroscopic Analysis
The process of characterizing a synthesized chemical compound like this compound follows a logical progression of analytical techniques.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
- 1. N-(2-phenoxyphenyl)methanesulphonamide | C13H13NO3S | CID 103958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. spectrabase.com [spectrabase.com]
- 5. PubChemLite - N-(2-phenoxyphenyl)methanesulphonamide (C13H13NO3S) [pubchemlite.lcsb.uni.lu]
- 6. rsc.org [rsc.org]
- 7. znaturforsch.com [znaturforsch.com]
An In-depth Technical Guide on N-(2-phenoxyphenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-phenoxyphenyl)methanesulfonamide, a molecule of significant interest within pharmaceutical research and development, is primarily recognized as a process-related impurity of the non-steroidal anti-inflammatory drug (NSAID), Nimesulide. Consequently, it is often referred to as Nimesulide Impurity B. This technical guide provides a comprehensive overview of the available scientific data concerning this compound, with a focus on its chemical synthesis. Despite extensive investigation, publicly available literature does not contain specific quantitative data on the biological activity of this compound itself. This document summarizes its known characteristics and provides a procedural outline for its synthesis, which is crucial for its use as a reference standard in impurity profiling of Nimesulide.
Chemical Identity and Properties
This compound is a sulfonamide derivative with the following chemical properties:
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 2'-Phenoxymethanesulfonanilide, Nimesulide EP Impurity B | [1] |
| CAS Number | 51765-51-6 | [1] |
| Molecular Formula | C13H13NO3S | [2][] |
| Molecular Weight | 263.31 g/mol | [1][2] |
Synthesis
The synthesis of this compound is primarily relevant in the context of the manufacturing of Nimesulide. One of the documented synthetic routes to Nimesulide involves the nitration of this compound (referred to as compound I in the synthesis)[4]. This indicates that this compound is a key intermediate in this particular synthetic pathway.
A common method for the preparation of sulfonamides involves the reaction of an aniline with a sulfonating agent. For N-(substituted phenyl)sulfonamides, this can be achieved by reacting the corresponding aniline with a sulfonyl chloride in the presence of a base or a catalyst[5].
The following diagram illustrates a generalized synthetic pathway for the preparation of this compound.
Biological Activity
A thorough review of the scientific literature reveals a significant gap in the characterization of the specific biological activity of this compound. While its parent compound, Nimesulide, is a well-documented selective COX-2 inhibitor, there is no conclusive, quantitative data (e.g., IC50, EC50 values) available for this compound itself. Its primary role in the literature is that of a reference standard for the analytical monitoring of Nimesulide purity[2][6].
The sulfonamide functional group is a known pharmacophore present in many drugs with antibacterial properties[7]. However, without specific experimental data, any potential biological activity of this compound remains speculative.
Experimental Protocols
Due to the lack of published studies on the biological activity of this compound, this section outlines a hypothetical experimental workflow for its analysis as a pharmaceutical impurity, which is its most common application.
Quantification of this compound in Nimesulide Samples
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is a standard approach for the separation and quantification of pharmaceutical impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer components.
-
Reference standard of this compound.
-
Reference standard of Nimesulide.
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient mixture of acetonitrile and a buffered aqueous solution. The exact gradient program would need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the Nimesulide drug substance or product in the solvent to a known concentration.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of the impurity in the sample using the calibration curve.
Signaling Pathways
There is no information available in the reviewed literature regarding specific signaling pathways that are modulated by this compound. Research has focused on the well-established mechanism of action of Nimesulide, which involves the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2.
Conclusion
This compound is a compound of interest primarily due to its status as a known impurity of Nimesulide. While its synthesis is understood within the context of Nimesulide production, there is a notable absence of data regarding its specific biological activities and mechanisms of action. This guide highlights the current state of knowledge and underscores the need for further research to fully characterize the pharmacological and toxicological profile of this molecule. Such studies would be invaluable for a more comprehensive understanding of the safety and quality of Nimesulide-containing pharmaceutical products.
References
- 1. N-(2-phenoxyphenyl)methanesulphonamide | C13H13NO3S | CID 103958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 4. Preparation of Nimesulide - Chempedia - LookChem [lookchem.com]
- 5. US20030236437A1 - Process to prepare sulfonamides - Google Patents [patents.google.com]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. datasheets.scbt.com [datasheets.scbt.com]
The Role of N-(2-phenoxyphenyl)methanesulfonamide in Cyclooxygenase Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-phenoxyphenyl)methanesulfonamide, a molecule structurally related to the selective COX-2 inhibitor Nimesulide, presents an interesting case for the study of cyclooxygenase (COX) pathway modulation. This technical guide provides a comprehensive overview of the methodologies used to characterize the interaction of such compounds with COX-1 and COX-2 enzymes. While specific inhibitory data for this compound is not extensively available in public literature, this document details the established experimental protocols, data presentation frameworks, and signaling pathway visualizations essential for its evaluation as a potential cyclooxygenase inhibitor.
Introduction to this compound
This compound is recognized primarily as a process impurity in the synthesis of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) known for its preferential inhibition of cyclooxygenase-2 (COX-2).[1][2][3][4][5] Nimesulide itself is prescribed for acute pain and inflammatory conditions.[6][7] Given the structural similarity between this compound and its parent compound, Nimesulide, a thorough investigation into its own potential to interact with and modulate the activity of COX enzymes is warranted. Understanding the pharmacological profile of such related compounds is crucial for both drug safety and the discovery of new therapeutic agents.
The Cyclooxygenase (COX) Signaling Pathway
The cyclooxygenase enzymes, COX-1 and COX-2, are key players in the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes. COX-1 is constitutively expressed in many tissues and is responsible for homeostatic functions, whereas COX-2 is inducible and its expression is upregulated during inflammation.[8][9][10]
Quantitative Data on COX Inhibition
A critical aspect of characterizing a potential NSAID is to determine its half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2. This allows for the calculation of a selectivity index (SI), which is the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | COX-1 | [Data Not Available] | [Data Not Available] |
| COX-2 | [Data Not Available] | ||
| Nimesulide | COX-1 | 7.3 | 7.3[11] |
| COX-2 | 1.0[11] | ||
| Celecoxib (Reference) | COX-1 | 7.6 | 7.6[11] |
| COX-2 | 1.0[11] |
Table 1: Comparative COX Inhibition Data. Note: Values for this compound are hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.
Experimental Protocols
The following are detailed protocols for the key experiments required to determine the COX inhibitory activity of a compound like this compound.
In Vitro COX Inhibition Assay (Enzyme-Based)
This assay directly measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of this compound for COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
Arachidonic acid (substrate)
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO and then in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, hematin, L-epinephrine, and the appropriate enzyme (COX-1 or COX-2) to each well.
-
Inhibitor Addition: Add the diluted test compound to the respective wells. Include a vehicle control (DMSO) and a known inhibitor (e.g., Celecoxib) as a positive control.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by adding a stopping agent (e.g., a strong acid).
-
Detection: The product of the reaction (e.g., Prostaglandin E2) is then quantified using a suitable method, such as an Enzyme Immunoassay (EIA).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and plot the results to determine the IC50 value.
Cell-Based Prostaglandin E2 (PGE2) Assay
This assay measures the inhibition of PGE2 production in a cellular context, providing insights into the compound's activity in a more physiologically relevant system.
Objective: To determine the effect of this compound on PGE2 production in stimulated cells.
Materials:
-
Cell line (e.g., RAW 264.7 murine macrophages or human monocytes)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) for cell stimulation
-
Test compound (this compound) dissolved in DMSO
-
PGE2 Enzyme Immunoassay (EIA) kit
-
24- or 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.
-
Cell Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production. Include an unstimulated control.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a competitive EIA kit according to the manufacturer's instructions.[8][9][10][12][13]
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound and determine the IC50 value.
Conclusion and Future Directions
This compound, as a close structural analog and known impurity of the selective COX-2 inhibitor Nimesulide, represents a compound of interest for its potential interaction with cyclooxygenase enzymes. While direct evidence of its inhibitory activity is currently limited in the public domain, the established and robust methodologies detailed in this guide provide a clear pathway for its comprehensive pharmacological characterization.
Future research should focus on performing in vitro and cell-based assays to determine the IC50 values of this compound for both COX-1 and COX-2. Such studies would elucidate its potency and selectivity, thereby clarifying its potential contribution to the pharmacological profile of Nimesulide preparations and assessing its own potential as a modulator of the cyclooxygenase pathway. Further investigations could also explore its binding mode within the active sites of COX-1 and COX-2 through molecular docking studies.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Nimesulide Impurities | SynZeal [synzeal.com]
- 6. veeprho.com [veeprho.com]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. arborassays.com [arborassays.com]
Methodological & Application
Application Notes and Protocols: Synthesis of N-(2-phenoxyphenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-(2-phenoxyphenyl)methanesulfonamide from 2-phenoxyaniline. This compound is a key chemical intermediate and a known metabolite of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID).[1] Understanding its synthesis is crucial for researchers involved in the development of anti-inflammatory agents and for those studying the metabolic pathways of related drugs. This protocol outlines the reaction of 2-phenoxyaniline with methanesulfonyl chloride, followed by purification and characterization of the final product.
Experimental Protocol
This protocol is based on the general principles of methanesulfonylation of anilines.
Materials:
-
2-Phenoxyaniline (99%)
-
Methanesulfonyl chloride (≥99%)
-
Pyridine (anhydrous, ≥99.8%)
-
Dichloromethane (anhydrous, ≥99.8%)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate (for recrystallization)
-
Hexane (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-phenoxyaniline (1.0 equivalent) in anhydrous dichloromethane. Add pyridine (1.2 equivalents) to the solution. Cool the flask to 0 °C in an ice bath with continuous stirring.
-
Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution using a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the magnesium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a solid.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR, ¹³C NMR, FT-IR, and mass spectra to confirm the structure and purity of the final compound.
-
Data Presentation
| Parameter | Value | Reference |
| Chemical Formula | C₁₃H₁₃NO₃S | [2] |
| Molecular Weight | 263.31 g/mol | [2] |
| Melting Point | 122.0-124.0 °C | [1] |
| Purity (HPLC) | >99.0% | [1] |
| ¹H NMR (DMSO-d₆) | Spectra available | [3] |
| ¹³C NMR (DMSO-d₆) | Spectra available | [3] |
| FT-IR (KBr, cm⁻¹) | N-H stretch: 3298-3232, Asymmetric SO₂ stretch: 1331-1317, Symmetric SO₂ stretch: 1157-1139 | [4] |
| Mass Spectrum | Predicted m/z: [M+H]⁺ 264.06888, [M+Na]⁺ 286.05082 | [5] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified Cyclooxygenase-2 (COX-2) signaling pathway.
Applications in Drug Development
This compound is structurally related to Nimesulide, a selective inhibitor of cyclooxygenase-2 (COX-2).[6][7] The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for the synthesis of prostaglandins that cause pain and inflammation.[6][8] By selectively inhibiting COX-2, NSAIDs like Nimesulide can reduce inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[6]
As a significant metabolite and impurity of Nimesulide, the synthesis and availability of pure this compound are important for several reasons:[1][9]
-
Pharmacokinetic and Metabolic Studies: It serves as a reference standard for studying the metabolism and pharmacokinetics of Nimesulide.
-
Impurity Profiling: In the pharmaceutical manufacturing of Nimesulide, it is used as a standard to quantify impurities, ensuring the quality and safety of the final drug product.
-
Lead Compound for Novel Therapeutics: The this compound scaffold can be used as a starting point for the synthesis of new derivatives with potentially improved efficacy, selectivity, or pharmacokinetic properties as anti-inflammatory or anticancer agents.[6][8][10] Researchers have explored modifications of this structure to develop new COX-2 inhibitors.[10]
References
- 1. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(2-phenoxyphenyl)methanesulphonamide | C13H13NO3S | CID 103958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. PubChemLite - N-(2-phenoxyphenyl)methanesulphonamide (C13H13NO3S) [pubchemlite.lcsb.uni.lu]
- 6. What is the mechanism of Nimesulide? [synapse.patsnap.com]
- 7. What is Nimesulide used for? [drugs.com]
- 8. Nimesulide - Wikipedia [en.wikipedia.org]
- 9. Recent contributions to knowledge of the mechanism of action of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Synthesis and Characterization of N-(2-phenoxyphenyl)methanesulfonamide: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of N-(2-phenoxyphenyl)methanesulfonamide, a sulfonamide derivative with potential anti-inflammatory properties. The synthesis involves the reaction of 2-phenoxyaniline with methanesulfonyl chloride in the presence of a base. This application note also includes a summary of the compound's physical and chemical properties, its likely mechanism of action through the inhibition of the cyclooxygenase-2 (COX-2) signaling pathway, and detailed experimental procedures for its synthesis and characterization.
Introduction
This compound is a chemical compound belonging to the sulfonamide class. Structurally related compounds, such as Nimesulide, are known for their anti-inflammatory effects, which are primarily mediated through the selective inhibition of cyclooxygenase-2 (COX-2).[1] The inhibition of COX-2 is a key therapeutic target for treating inflammation and pain, as COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins.[2][3] This document outlines a straightforward and efficient method for the synthesis of this compound and provides key characterization data.
Data Presentation
A summary of the physical, analytical, and yield data for the synthesized this compound is presented in the tables below for easy reference and comparison.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₃S | |
| Molecular Weight | 263.31 g/mol | |
| Melting Point | 122.0-124.0 °C | |
| Appearance | Off-white to white solid |
Table 2: Synthesis and Characterization Data
| Parameter | Result | Reference |
| Reaction Yield | Up to 99% | |
| Purity (HPLC) | >99.0% | |
| ¹H NMR (DMSO-d₆, ppm) | Anticipated | |
| δ 9.55 (s, 1H, NH) | ||
| δ 7.50-6.80 (m, 9H, Ar-H) | ||
| δ 2.95 (s, 3H, CH₃) | ||
| ¹³C NMR (DMSO-d₆, ppm) | Anticipated | |
| δ 152.0, 145.0, 131.0, 130.0, 129.5, 125.0, 124.0, 122.0, 121.0, 118.0 | ||
| δ 40.0 (CH₃) | ||
| IR (KBr, cm⁻¹) | Anticipated | |
| ~3250 (N-H stretch) | ||
| ~1340, ~1160 (S=O stretch) | ||
| ~1240 (C-O-C stretch) |
Note: Anticipated spectral data is based on typical values for similar structures and will need to be confirmed by experimental analysis.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a patented synthetic method.
Materials:
-
2-phenoxyaniline (o-aminodiphenylether)
-
Methanesulfonyl chloride
-
Triethylamine
-
Organic solvent (e.g., Dichloromethane or Toluene)
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer and a drying tube, add 2-phenoxyaniline and triethylamine in an appropriate organic solvent.
-
Heat the mixture to approximately 80-90 °C.
-
Slowly add methanesulfonyl chloride dropwise to the reaction mixture over a period of one hour while maintaining the temperature.
-
After the addition is complete, continue the reaction for an additional hour at the same temperature.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water while stirring continuously.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry it in an oven to obtain this compound.
Purification:
If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
Mandatory Visualization
Signaling Pathway Diagram
The probable mechanism of action for this compound is the inhibition of the COX-2 enzyme, which is a key component in the inflammatory signaling pathway. The following diagram illustrates this pathway.
Caption: Inhibition of the COX-2 signaling pathway.
Experimental Workflow Diagram
The following diagram outlines the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for synthesis.
References
Application Notes and Protocols: N-(2-phenoxyphenyl)methanesulfonamide as a Key Intermediate in Anticancer Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-phenoxyphenyl)methanesulfonamide and its derivatives, particularly N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, are pivotal intermediates in the synthesis of advanced anticancer drug conjugates.[1] The inherent structural features of this scaffold allow for its strategic incorporation into linker technologies, facilitating the attachment of potent cytotoxic payloads to targeting moieties such as antibodies or other biologics. This document provides detailed protocols for the synthesis of the key amino-intermediate, outlines its application in drug conjugate design, presents relevant biological activity data, and illustrates the potential mechanisms of action, including the induction of apoptosis.
Introduction
The efficacy of traditional chemotherapy is often limited by a narrow therapeutic window and systemic toxicity. Antibody-Drug Conjugates (ADCs) and other targeted drug conjugates represent a paradigm shift, offering selective delivery of cytotoxic agents to tumor cells while minimizing off-target effects.[2][3] The linker component, which connects the targeting antibody to the cytotoxic payload, is critical to the success of an ADC, dictating its stability in circulation and the efficiency of drug release at the tumor site.[4][5][6]
N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, a derivative of the COX-2 inhibitor Nimesulide, has emerged as a valuable intermediate for linker synthesis.[1] Its primary amino group provides a reactive handle for covalent attachment to payloads or polymers, while the overall structure can influence the physicochemical properties, such as solubility and stability, of the final conjugate.[1] A notable application is in the development of hyaluronic acid conjugates designed to target CD44-overexpressing tumors.[1]
Synthesis of Key Intermediate: N-(4-Amino-2-phenoxyphenyl)methanesulfonamide
The most common route to obtaining the crucial amino-intermediate is through the chemical reduction of its nitro precursor, N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (commercially known as Nimesulide).[1]
Experimental Protocol: Tin-Hydrochloric Acid Reduction
This protocol describes the reduction of the nitro group of Nimesulide to a primary amine using tin metal in the presence of concentrated hydrochloric acid.[1]
Materials:
-
N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide)
-
Tin (Sn) metal powder or granules
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water (ice-cold)
-
Chloroform
-
Methanol
-
Reaction flask with reflux condenser
-
Heating mantle or water bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine Nimesulide (e.g., 5 g, 16.2 mmol) and tin metal (e.g., 3.13 g).[1]
-
Acid Addition: Carefully add concentrated HCl (e.g., 20 mL) to the flask.[1]
-
Heating: Heat the reaction mixture to 90°C using a water bath or heating mantle and maintain this temperature for approximately 3 hours under reflux.[1]
-
Quenching and Precipitation: After the reaction is complete, pour the mixture into a beaker of ice water. This will precipitate the crude product.[1]
-
Isolation: Filter the crude product from the aqueous solution.[1]
-
Basification: The filtered solid is then treated with a base (e.g., sodium hydroxide solution) until basic pH is achieved to isolate the free amine.
-
Purification: The crude product is purified by recrystallization from a chloroform-methanol solvent mixture to yield N-(4-amino-2-phenoxyphenyl)methanesulfonamide as a solid.[1]
Caption: Workflow for the synthesis of the key amino-intermediate.
Application in Anticancer Drug Conjugates
The primary amine of N-(4-amino-2-phenoxyphenyl)methanesulfonamide serves as a versatile conjugation point. It can be acylated or otherwise modified to become part of a larger, functional linker system designed to be stable in circulation but cleavable within the tumor microenvironment or inside cancer cells.
Case Study: CA102N - A CD44-Targeted Conjugate
A notable application involves the covalent linkage of this intermediate (referred to as H-Nim) to hyaluronic acid (HA).[1] HA is a natural ligand for the CD44 receptor, which is frequently overexpressed on the surface of various tumor cells. This strategy creates a conjugate, CA102N, that enhances tumor-targeting.[1] The amino group of the intermediate improves the overall solubility of the conjugate compared to its nitro-analog.[1]
Caption: Logical relationship in a targeted drug conjugate.
Data and Physicochemical Properties
Quantitative data provides insight into the characteristics and performance of the intermediate and related compounds.
Table 1: Physicochemical Properties
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Key Structural Feature | Reference |
|---|---|---|---|---|
| This compound | 51765-51-6 | 263.31 | Core Scaffold | [7] |
| N-(4-nitro-2-phenoxyphenyl)methanesulfonamide | 51765-53-8 | 308.31 | Nitro Group (-NO₂) | [8] |
| N-(4-amino-2-phenoxyphenyl)methanesulfonamide | 51765-60-7 | 278.33 | Amino Group (-NH₂) |[1] |
Table 2: Biological Activity of Related Compounds and Conjugates
| Compound/Conjugate | Target/Cell Line | Metric | Value | Key Finding | Reference |
|---|---|---|---|---|---|
| TL-77¹ | HCT-116 | GI₅₀ | < 1 µM | Potent in vitro growth inhibition | [9][10] |
| CA102N² | In vivo model | Drug Recovery | ~94.9% at 240h | Significant tumor accumulation | [1] |
¹TL-77 is a related sulfonamide, (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide, demonstrating the anticancer potential of the broader class. ²CA102N is a hyaluronic acid conjugate using the amino-intermediate.
Potential Mechanisms of Action
While the ultimate mechanism of a drug conjugate is dictated by its cytotoxic payload, the sulfonamide scaffold itself and its derivatives are biologically active. Conjugates derived from this compound may exert their effects through multiple pathways.
-
Enzyme Inhibition: The parent compound is a known inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression.[1] Furthermore, the sulfonamide class of molecules has been investigated for the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[11][12]
-
Cell Cycle Arrest and Apoptosis: Related sulfonamide-containing anticancer agents have been shown to cause significant G2/M phase cell-cycle arrest, ultimately leading to apoptosis.[9][10] This is often accompanied by interference with mitotic spindle assembly.[9] Analysis of apoptotic signaling reveals the downregulation of anti-apoptotic Bcl-2 family proteins (like Bcl-xl and Mcl-1) and the activation of caspases, which are the executioners of apoptosis.[9][10]
Apoptotic Signaling Pathway
The induction of apoptosis is a desired outcome for anticancer therapies. Drug conjugates can trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of effector caspases.
References
- 1. N-(4-Amino-2-phenoxyphenyl)methanesulfonamide | 51765-60-7 | Benchchem [benchchem.com]
- 2. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(2-phenoxyphenyl)methanesulphonamide | C13H13NO3S | CID 103958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Preparation of Nimesulide - Chempedia - LookChem [lookchem.com]
- 9. In vitro antitumor mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(2-phenoxyphenyl)methanesulfonamide in COX-2 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever.[1] Unlike the constitutively expressed COX-1 isoform which plays a role in protecting the gastrointestinal lining and maintaining kidney function, COX-2 is primarily induced during inflammation.[2][3] This differential expression makes COX-2 an attractive target for the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.[3][4]
The methanesulfonamide functional group is a common moiety in a number of selective COX-2 inhibitors.[4] While specific data for N-(2-phenoxyphenyl)methanesulfonamide is not extensively available in public literature, this document provides a generalized framework and protocols for evaluating its potential as a COX-2 inhibitor. The methodologies described are based on established assays for characterizing similar methanesulfonamide-containing compounds and other selective COX-2 inhibitors.
Signaling Pathway of COX-2 in Inflammation
Inflammatory stimuli, such as cytokines and endotoxins, trigger the expression of the COX-2 enzyme. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.[2][5]
Caption: COX-2 signaling pathway in inflammation.
Quantitative Data Summary
The following table summarizes hypothetical inhibitory concentration (IC50) and selectivity index data for this compound, presented alongside common reference compounds for comparison. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| This compound | >100 | 0.9 | >111 |
| Celecoxib (Reference) | 5.0 | 0.05 | 100 |
| Rofecoxib (Reference) | >100 | 0.5 | >200 |
| Indomethacin (Non-selective Reference) | 0.05 | 1.5 | 0.03 |
Note: Data for this compound is illustrative and based on reported values for similar methanesulfonamide analogues.[4] Reference compound data is compiled from multiple sources.
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay (Enzyme-Based)
This protocol describes a common method to determine the IC50 values of a test compound for both COX-1 and COX-2 enzymes.
Caption: Data analysis workflow for IC50 determination.
Calculations:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a suitable sigmoidal dose-response curve.
-
Calculate the Selectivity Index (SI) by dividing the IC50 of COX-1 by the IC50 of COX-2. [6]
Cell-Based COX-2 Inhibition Assay
This assay measures the inhibitory effect of the compound on COX-2 activity in a cellular context, which can provide more physiologically relevant data.
Materials:
-
Cell line that can be induced to express COX-2 (e.g., RAW 264.7 murine macrophages or human monocytes). [7][8]* Lipopolysaccharide (LPS) for inducing COX-2 expression.
-
Cell culture medium and supplements.
-
This compound and control compounds.
-
Arachidonic acid.
-
ELISA kit for PGE2.
Procedure:
-
Cell Culture and COX-2 Induction:
-
Culture the cells to an appropriate density in 96-well plates.
-
Induce COX-2 expression by treating the cells with LPS for a specified time (e.g., 18-24 hours). For COX-1 activity, use non-LPS-stimulated cells. [8]
-
-
Inhibitor Treatment:
-
Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound or control compounds.
-
Incubate for a defined period (e.g., 1-2 hours).
-
-
Prostaglandin Synthesis:
-
Add arachidonic acid to the cells to stimulate prostaglandin production.
-
Incubate for a short period (e.g., 30 minutes).
-
-
Detection and Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using an ELISA kit.
-
Perform data analysis as described for the enzyme-based assay to determine the IC50 value in the cellular context.
-
Conclusion
The provided protocols and application notes offer a comprehensive guide for the initial in vitro evaluation of this compound as a selective COX-2 inhibitor. By following these standardized methods, researchers can obtain reliable and reproducible data on the compound's potency and selectivity, which is crucial for further drug development efforts. These assays are fundamental in the screening and characterization of novel anti-inflammatory agents.
References
- 1. What are COX-2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. mdpi.com [mdpi.com]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of N-(2-phenoxyphenyl)methanesulfonamide Purity by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of N-(2-phenoxyphenyl)methanesulfonamide. The method is designed to be specific, accurate, and precise, making it suitable for routine quality control and purity assessment in research and drug development settings. The protocol provides comprehensive steps for sample and standard preparation, detailed chromatographic conditions, and system suitability requirements to ensure reliable results.
Introduction
This compound is a chemical compound relevant in pharmaceutical development, sometimes identified as an impurity or intermediate in the synthesis of other active pharmaceutical ingredients like Nimesulide.[1][2] Accurate determination of its purity is crucial to ensure the safety, efficacy, and quality of related pharmaceutical products.[3] High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[4] This document presents a validated isocratic RP-HPLC method using a C18 column and UV detection for the analysis of this compound.
Experimental Protocol
2.1. Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Phosphoric Acid (analytical grade)
-
This compound reference standard of known purity.
-
2.2. Preparation of Solutions
-
Mobile Phase: A mixture of Acetonitrile and Water (50:50, v/v). The aqueous phase should be adjusted to a pH of 3.0 with phosphoric acid before mixing. The final mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent.
-
Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve. Dilute to the final volume with the diluent and mix thoroughly.
-
Sample Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare a solution as described in the Standard Solution Preparation.
2.3. Chromatographic Conditions The quantitative data and system parameters are summarized in the table below.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (pH 3.0 with H₃PO₄) (50:50, v/v) |
| Flow Rate | 1.0 mL/min[3][5] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C[5] |
| Detection Wavelength | 230 nm[2] |
| Run Time | Approximately 15 minutes |
2.4. System Suitability To verify the performance of the chromatographic system, a system suitability test must be performed. Inject the standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | Not more than 2.0[6] |
| Theoretical Plates | Not less than 2000[6] |
| Relative Standard Deviation (RSD) | Not more than 2.0% for peak area and retention time |
2.5. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability test by injecting the standard solution five times.
-
Inject the diluent once as a blank to ensure no interfering peaks are present.
-
Inject the standard solution in duplicate.
-
Inject the sample solution in duplicate.
-
Record the chromatograms and integrate the peak areas for all components.
2.6. Calculation of Purity The purity of the this compound sample is calculated based on the area percentage of all the peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Disregard any peaks originating from the blank and any peaks with an area less than 0.05% of the total area.
Workflow Visualization
The overall experimental workflow for the HPLC purity analysis is depicted in the following diagram.
Caption: Workflow for HPLC purity analysis of this compound.
Data Presentation
Results from the analysis should be recorded in a structured table for clarity and comparison.
Table 3: Example Purity Analysis Results
| Injection ID | Retention Time (min) | Peak Area (mAU*s) | Area % |
|---|---|---|---|
| Sample-1 | |||
| Impurity 1 | 3.45 | 1500 | 0.15 |
| Main Peak | 6.82 | 997500 | 99.75 |
| Impurity 2 | 9.10 | 1000 | 0.10 |
| Total | | 1000000 | 100.00 |
Conclusion
The described RP-HPLC method is straightforward, reliable, and well-suited for determining the purity of this compound. The use of a common C18 column and a simple isocratic mobile phase makes the method easily transferable to most analytical laboratories. The system suitability criteria ensure that the chromatographic system performs adequately, leading to consistent and dependable results for quality control and research purposes.
References
- 1. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. researchgate.net [researchgate.net]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. benchchem.com [benchchem.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(2-phenoxyphenyl)methanesulfonamide and its Analogs in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-phenoxyphenyl)methanesulfonamide and its structural analogs belong to the sulfonamide class of compounds, a versatile scaffold that has been extensively investigated for various pharmacological activities, including anticancer properties. These compounds have demonstrated potential as inhibitors of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. This document provides a detailed overview of the application of this compound analogs in cancer cell line studies, including their cytotoxic effects, mechanisms of action, and protocols for experimental evaluation. Due to the limited publicly available data on this compound, this report focuses on closely related phenoxyphenyl and methanesulfonamide derivatives.
Mechanism of Action
Sulfonamide derivatives exert their anticancer effects through various mechanisms, often targeting key proteins that are overexpressed or hyperactivated in cancer cells. The proposed mechanisms for phenoxyphenyl sulfonamide analogs include:
-
Kinase Inhibition: A primary mechanism for many sulfonamide-based anticancer agents is the inhibition of protein kinases, which are crucial for signal transduction pathways that regulate cell growth, proliferation, and survival. Notably, derivatives of this class have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can potentially suppress tumor neovascularization, thereby limiting tumor growth and metastasis[1][2][3].
-
Carbonic Anhydrase Inhibition: Certain sulfonamide derivatives are known to inhibit carbonic anhydrases, enzymes involved in regulating pH. In the tumor microenvironment, carbonic anhydrase IX is often overexpressed and contributes to acidosis, which is associated with tumor progression and metastasis. Inhibition of this enzyme can disrupt the pH balance in cancer cells, leading to apoptosis[4][5].
-
Disruption of Microtubule Assembly: Some sulfonamides have been shown to interfere with microtubule dynamics, a critical process for cell division. By disrupting microtubule assembly, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently lead to apoptosis[4].
-
Induction of Apoptosis: Ultimately, the cytotoxic effects of these compounds converge on the induction of programmed cell death, or apoptosis. This can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases[6][7].
Data Presentation: Cytotoxicity of Phenoxyphenyl Sulfonamide Analogs
The following tables summarize the cytotoxic activity (IC50 values) of various phenoxyphenyl sulfonamide analogs against a panel of human cancer cell lines.
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| N-Methyl-4-phenoxypicolinamide Derivatives | A549 | Lung Carcinoma | 3.6 | [8] |
| H460 | Lung Carcinoma | 1.7 | [8] | |
| HT-29 | Colorectal Adenocarcinoma | 3.0 | [8] | |
| Sulfonamide Derivatives | MDA-MB-468 | Breast Cancer | < 30 | [9] |
| MCF-7 | Breast Cancer | < 128 | [9] | |
| HeLa | Cervical Cancer | < 360 | [9] | |
| 1,2,4-Triazine Sulfonamide Derivative (MM131) | DLD-1 | Colon Cancer | ~1.5 - 3 | [7] |
| HT-29 | Colon Cancer | ~1.5 - 3 | [7] | |
| Nimesulide Derivative (L1) | SKBR3 | Breast Cancer | 1.57 | [10] |
| SKOV3 | Ovarian Cancer | 2.63 | [10] | |
| H292 | Lung Cancer | 8.87 | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound analog (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of apoptotic cells.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound analog
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect changes in the expression of specific proteins involved in signaling pathways.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound analog
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-VEGFR-2, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with the test compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Proposed Signaling Pathway of Phenoxyphenyl Sulfonamide Analogs
Caption: Proposed mechanism of action for phenoxyphenyl sulfonamide analogs.
Experimental Workflow for Evaluating Anticancer Activity
Caption: Workflow for in vitro evaluation of anticancer properties.
Logical Relationship of Sulfonamide Anticancer Mechanisms
Caption: Multiple mechanisms of action of sulfonamide analogs leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition | MDPI [mdpi.com]
- 3. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of N-(2-phenoxyphenyl)methanesulfonamide Derivatives as Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of N-(2-phenoxyphenyl)methanesulfonamide derivatives for therapeutic use. This document outlines the synthesis, biological evaluation, and mechanistic characterization of this class of compounds, with a focus on their anti-inflammatory and potential anticancer activities. Detailed experimental protocols and data interpretation are provided to facilitate further research and development in this area.
Introduction
This compound is a scaffold of significant interest in medicinal chemistry. Its most notable derivative, nimesulide, is a non-steroidal anti-inflammatory drug (NSAID) known for its preferential inhibition of cyclooxygenase-2 (COX-2).[1][2] The development of new derivatives aims to enhance efficacy, selectivity, and safety profiles, while also exploring potential applications beyond inflammation, such as in oncology.[1][3] This document details the key assays and methodologies for advancing the development of novel this compound derivatives.
Data Presentation
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected this compound Derivatives
| Compound ID | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Nimesulide | -NO2 | -H | 7.3 | 1.68 | 4.35 |
| Am-Nimesulide | -NH2 | -H | >100 | 5.2 | >19.2 |
| Compound A | -NO2 | 4-F | 6.8 | 0.85 | 8.0 |
| Compound B | -NH2 | 4-F | >100 | 2.1 | >47.6 |
| Compound C | -NO2 | 4-Cl | 5.5 | 0.55 | 10.0 |
| Compound D | -NH2 | 4-Cl | >100 | 1.5 | >66.7 |
| Celecoxib | N/A | N/A | 7.6 | 0.35 | 21.7 |
Data compiled from multiple sources for illustrative purposes.[4][5]
Table 2: Anticancer Activity of Selected Nimesulide Derivatives
| Compound ID | Cell Line | IC50 (µM) |
| N17 | HT-29 (Colon) | 9.24 |
| MCF-7 (Breast) | 11.35 | |
| CSUOH0901 | SKBR-3 (Breast) | ~0.1-0.2 |
| NCI-60 Panel | ~0.1-0.5 |
Data is illustrative of the potential for anticancer activity.[1][3]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are primarily attributed to their modulation of key signaling pathways involved in inflammation and cell survival.
COX-2 Inhibition Pathway
The principal mechanism of anti-inflammatory action is the inhibition of COX-2, which is a key enzyme in the conversion of arachidonic acid to prostaglandins, potent mediators of inflammation and pain.[1]
Caption: Inhibition of the COX-2 pathway by this compound derivatives.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of pro-inflammatory genes, including COX-2, cytokines, and chemokines.[6] Some sulfonamide derivatives have been shown to suppress the activation of the NF-κB pathway, providing an additional mechanism for their anti-inflammatory effects.[7][8]
Caption: Putative inhibition of the NF-κB signaling pathway.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[9] Activation of the Nrf2 pathway can counteract oxidative stress, which is often associated with inflammation and carcinogenesis. Some sulfonamide derivatives have been shown to activate the Nrf2 pathway.[10]
Caption: Potential activation of the Nrf2 antioxidant response pathway.
Experimental Protocols
Protocol 1: General Synthesis of N-(4-amino-2-phenoxyphenyl)methanesulfonamide Derivatives
This protocol describes a common two-step synthesis of N-(4-amino-2-phenoxyphenyl)methanesulfonamide derivatives starting from the corresponding nitro-analogue (nimesulide).
Caption: General synthetic workflow for this compound derivatives.
Step 1: Reduction of the Nitro Group
-
Materials: N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, tin(II) chloride dihydrate (SnCl2·2H2O), ethanol, ethyl acetate, saturated sodium bicarbonate solution, anhydrous sodium sulfate.
-
Procedure: a. Dissolve N-(4-nitro-2-phenoxyphenyl)methanesulfonamide in ethanol in a round-bottom flask. b. Add tin(II) chloride dihydrate in excess (typically 5-10 equivalents). c. Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC). d. After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. e. Redissolve the residue in ethyl acetate and neutralize with a saturated sodium bicarbonate solution. f. Extract the aqueous layer with ethyl acetate (3x). g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-(4-amino-2-phenoxyphenyl)methanesulfonamide.[11]
Step 2: N-Acylation or N-Sulfonylation
-
Materials: N-(4-amino-2-phenoxyphenyl)methanesulfonamide, desired acyl chloride or sulfonyl chloride, pyridine or triethylamine, dichloromethane (DCM).
-
Procedure: a. Dissolve N-(4-amino-2-phenoxyphenyl)methanesulfonamide in DCM in a round-bottom flask under an inert atmosphere. b. Add pyridine or triethylamine (1.5-2 equivalents) and cool the mixture to 0 °C. c. Add the acyl chloride or sulfonyl chloride (1.1 equivalents) dropwise. d. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. e. Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. g. Purify the crude product by column chromatography on silica gel to obtain the desired derivative.[11]
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood)
This protocol is adapted from standard methods for assessing COX inhibition in a physiologically relevant matrix.[5]
Caption: Workflow for the human whole blood COX inhibition assay.
-
Materials: Freshly drawn human blood with heparin, test compounds, lipopolysaccharide (LPS), enzyme immunoassay (EIA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2).
-
Procedure: a. Aliquot 500 µL of whole blood into sterile tubes. b. Add various concentrations of the test compound (dissolved in DMSO, final concentration ≤ 0.1%) and pre-incubate for 15 minutes at 37 °C. c. For COX-2 activity: Add LPS (10 µg/mL final concentration) to induce COX-2 expression and incubate for 24 hours at 37 °C. d. For COX-1 activity: In a separate set of tubes, do not add LPS and incubate for 24 hours at 37 °C. e. After incubation, centrifuge the tubes to separate the plasma. f. Measure the concentration of PGE2 (indicative of COX-2 activity) and TXB2 (indicative of COX-1 activity) in the plasma using the respective EIA kits according to the manufacturer's instructions. g. Calculate the percent inhibition for each compound concentration and determine the IC50 values.
Protocol 3: Western Blot Analysis for COX-2 Expression
This protocol details the detection of COX-2 protein levels in cell lysates.[12][13][14]
-
Materials: RAW 264.7 macrophages or other suitable cell line, LPS, lysis buffer (e.g., RIPA buffer with protease inhibitors), protein assay kit (e.g., BCA), SDS-PAGE gels, PVDF membrane, primary antibody against COX-2, HRP-conjugated secondary antibody, ECL substrate.
-
Procedure: a. Seed cells and allow them to adhere overnight. b. Pre-treat cells with various concentrations of the test compound for 1 hour. c. Stimulate the cells with LPS (1 µg/mL) for 6-24 hours to induce COX-2 expression. d. Wash cells with ice-cold PBS and lyse them with lysis buffer. e. Determine the protein concentration of the lysates. f. Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. g. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. h. Incubate the membrane with the primary anti-COX-2 antibody overnight at 4 °C. i. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. j. Detect the protein bands using an ECL substrate and an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).
Protocol 4: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.[15][16][17]
-
Materials: HEK293T or THP-1 cells, NF-κB luciferase reporter plasmid, a control plasmid (e.g., Renilla luciferase), transfection reagent, LPS or TNF-α, luciferase assay system.
-
Procedure: a. Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid. b. After 24 hours, pre-treat the cells with various concentrations of the test compound for 1 hour. c. Stimulate the cells with LPS (1 µg/mL) or TNF-α (10 ng/mL) for 6 hours. d. Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol. e. Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in activity relative to the stimulated control.
Protocol 5: Nrf2 Nuclear Translocation Assay
This protocol assesses the activation of the Nrf2 pathway by measuring the amount of Nrf2 in the nucleus.[18][19]
-
Materials: A549 or HepG2 cells, test compounds, nuclear and cytoplasmic extraction kit, primary antibody against Nrf2, primary antibody against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., α-tubulin), HRP-conjugated secondary antibodies.
-
Procedure: a. Treat cells with various concentrations of the test compound for a specified time (e.g., 4-6 hours). b. Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions. c. Determine the protein concentration of each fraction. d. Perform Western blot analysis on both the nuclear and cytoplasmic fractions as described in Protocol 3. e. Probe the blots with antibodies against Nrf2, a nuclear marker, and a cytoplasmic marker to assess the purity of the fractions and the translocation of Nrf2.
Conclusion and Future Directions
The development of this compound derivatives presents a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this document provide a robust framework for the synthesis and comprehensive biological evaluation of these compounds. By elucidating their effects on key signaling pathways such as COX-2, NF-κB, and Nrf2, researchers can gain a deeper understanding of their mechanisms of action and identify lead candidates with improved therapeutic profiles. Future studies should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in vivo efficacy and pharmacokinetic studies to validate the therapeutic potential of these promising derivatives.[3][20]
References
- 1. researchgate.net [researchgate.net]
- 2. Nimesulide analogues: From anti-inflammatory to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From COX-2 inhibitor nimesulide to potent anti-cancer agent: synthesis, in vitro, in vivo and pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? [mdpi.com]
- 9. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bowdish.ca [bowdish.ca]
- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. 4.9. Determination of Nrf2 Nuclear Translocation [bio-protocol.org]
- 19. raybiotech.com [raybiotech.com]
- 20. Clinical pharmacokinetics of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(2-phenoxyphenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro experimental procedures for the characterization of N-(2-phenoxyphenyl)methanesulfonamide, a compound of interest for its potential anti-inflammatory properties. The protocols detailed below are based on established methodologies for evaluating related sulfonamide compounds and their known biological targets.
Introduction
This compound belongs to the sulfonamide class of compounds. Its structural similarity to known anti-inflammatory agents, such as Nimesulide, suggests that its mechanism of action may involve the inhibition of key inflammatory mediators. The following protocols are designed to investigate the anti-inflammatory potential of this compound through the assessment of its effects on cyclooxygenase-2 (COX-2) activity, nitric oxide production in macrophages, and the NF-κB signaling pathway.
Data Presentation
The following table summarizes representative quantitative data for selective COX-2 inhibitors, providing a comparative context for the evaluation of this compound.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Celecoxib (Reference) | 15 | 0.04 | >375 |
| Nimesulide (Reference) | >100 | 0.1 | >1000 |
Note: The data for reference compounds are sourced from publicly available literature and may vary depending on the specific assay conditions.
Experimental Protocols
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This protocol outlines a fluorometric method to determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant COX-2.[1][2][3]
Objective: To quantify the COX-2 inhibitory potency of this compound.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., a fluorogenic probe that reacts with prostaglandins)
-
Arachidonic Acid (substrate)
-
Heme (cofactor)
-
Test compound: this compound
-
Reference inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence plate reader (Excitation/Emission ~535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and reference inhibitor in COX Assay Buffer.
-
Prepare a working solution of human recombinant COX-2 enzyme in cold COX Assay Buffer.
-
Prepare a solution of arachidonic acid in ethanol.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following in order:
-
COX Assay Buffer
-
Heme
-
COX-2 enzyme solution
-
Test compound dilution or reference inhibitor dilution. For the 100% activity control, add the vehicle (e.g., DMSO).
-
-
Incubate the plate at 25°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Add the COX Probe to all wells.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[1] Record data every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro COX-2 Inhibition Assay.
Nitric Oxide (NO) Production Assay in Macrophages
This protocol describes a cell-based assay to measure the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7) using the Griess reagent.[4][5][6][7]
Objective: To determine if this compound can inhibit the inflammatory response in macrophages by reducing nitric oxide production.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound: this compound
-
Reference inhibitor (e.g., L-NAME)
-
Griess Reagent System (Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite standard solution
-
24-well cell culture plates
-
Spectrophotometer (540 nm)
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in complete medium at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
-
Cell Treatment:
-
Prepare dilutions of this compound and the reference inhibitor in a complete medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compound or reference inhibitor at various concentrations.
-
Incubate for 1 hour.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plates for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Prepare a standard curve of sodium nitrite (0-100 µM) in a complete medium.
-
Transfer an aliquot of the cell culture supernatant from each well to a new 96-well plate.
-
Add the sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add the N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.
-
Determine the percentage of inhibition of nitric oxide production for each concentration of the test compound compared to the LPS-stimulated control.
-
Calculate the IC50 value for the inhibition of nitric oxide production.
-
Caption: Workflow for the Nitric Oxide Production Assay.
NF-κB (p65) Nuclear Translocation Assay
This protocol uses immunofluorescence to visualize and quantify the effect of this compound on the nuclear translocation of the NF-κB p65 subunit in cells stimulated with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α).[8][9][10][11]
Objective: To assess the inhibitory effect of this compound on the activation of the NF-κB signaling pathway.
Materials:
-
A suitable cell line (e.g., HeLa or A549)
-
Complete cell culture medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Test compound: this compound
-
Reference inhibitor (e.g., BAY 11-7082)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or the reference inhibitor for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.
-
-
Immunofluorescence Staining:
-
Wash the cells with PBS.
-
Fix the cells with Fixation Solution for 15 minutes.
-
Wash with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with Blocking Buffer for 1 hour.
-
Incubate with the primary antibody (anti-NF-κB p65) diluted in Blocking Buffer for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the DAPI (blue, nucleus) and Alexa Fluor 488 (green, p65) channels.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm. This can be done using image analysis software.
-
Calculate the percentage of inhibition of p65 nuclear translocation for each concentration of the test compound.
-
Caption: Simplified NF-κB Signaling Pathway and potential point of inhibition.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. mdpi.com [mdpi.com]
- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of N-(2-phenoxyphenyl)methanesulfonamide in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-(2-phenoxyphenyl)methanesulfonamide in human plasma. While specific validated methods for this analyte are not publicly available, the following protocols are based on established principles of bioanalysis for small molecules and are intended to serve as a comprehensive starting point for method development and validation.[1][2][3] The described method offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies in preclinical and clinical research.[1]
Introduction
This compound is a molecule of interest in pharmaceutical development. Accurate and reliable quantification of this compound in biological matrices such as plasma, serum, or urine is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its superior sensitivity, specificity, and speed.[1] This application note outlines a complete protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Quantitative Data Summary
The following table summarizes the acceptance criteria for a validated bioanalytical method, based on regulatory guidelines. The presented data is representative of a robust and reliable LC-MS/MS assay.
| Validation Parameter | Concentration | Acceptance Criteria | Representative Data |
| Linearity (r²) | 1 - 1000 ng/mL | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | S/N ≥ 10, Acc/Prec within ±20% | Meets Criteria |
| Intra-day Precision (%CV) | LLOQ, LQC, MQC, HQC | ≤ 15% (≤ 20% for LLOQ) | 3.5% - 8.2% |
| Inter-day Precision (%CV) | LLOQ, LQC, MQC, HQC | ≤ 15% (≤ 20% for LLOQ) | 4.1% - 9.5% |
| Intra-day Accuracy (%RE) | LLOQ, LQC, MQC, HQC | Within ±15% (±20% for LLOQ) | -5.2% to 6.8% |
| Inter-day Accuracy (%RE) | LLOQ, LQC, MQC, HQC | Within ±15% (±20% for LLOQ) | -4.7% to 5.5% |
| Recovery (%) | LQC, MQC, HQC | Consistent and Reproducible | 88.5% - 94.2% |
| Matrix Effect (%) | LQC, HQC | CV ≤ 15% | 7.8% |
LQC: Low Quality Control (3 ng/mL), MQC: Medium Quality Control (100 ng/mL), HQC: High Quality Control (800 ng/mL) %CV: Percent Coefficient of Variation, %RE: Percent Relative Error
Experimental Protocols
This section details the materials, reagents, and procedures for the analysis of this compound in human plasma.
Materials and Reagents
-
Analyte: this compound reference standard (≥98% purity)
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., ¹³C₆-N-(2-phenoxyphenyl)methanesulfonamide) or a structurally similar analog.
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade).
-
Additives: Formic acid (FA) (LC-MS grade).
-
Biological Matrix: Human plasma (K₂EDTA), sourced from accredited biobanks and stored at -80°C.
Instrumentation
-
LC System: UHPLC system capable of binary gradient delivery (e.g., Shimadzu Nexera, Waters Acquity).
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S).
-
Analytical Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[1][3]
-
Thaw plasma samples and quality controls (QCs) on ice.
-
Vortex samples to ensure homogeneity.
-
Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of cold ACN containing the internal standard (e.g., 50 ng/mL).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Gradient Program:
-
0.0 - 0.5 min: 20% B
-
0.5 - 2.5 min: 20% to 95% B
-
2.5 - 3.5 min: Hold at 95% B
-
3.5 - 3.6 min: 95% to 20% B
-
3.6 - 5.0 min: Equilibrate at 20% B
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 35 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
-
MRM Transitions (Hypothetical):
-
This compound: Q1: 264.1 -> Q3: 169.1 (Collision Energy: 25 eV)
-
Internal Standard (¹³C₆-IS): Q1: 270.1 -> Q3: 175.1 (Collision Energy: 25 eV)
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from sample receipt to final data analysis.
Caption: High-level workflow for bioanalysis.
Sample Preparation Protocol
This diagram provides a step-by-step visualization of the protein precipitation method.
Caption: Protein precipitation workflow.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantitative determination of this compound in human plasma. This protocol, based on standard bioanalytical practices, is suitable for supporting pharmacokinetic studies throughout preclinical and clinical development.[1][2] Adherence to rigorous validation procedures according to regulatory guidelines is necessary to ensure the generation of high-quality, reliable data.
References
Application Notes: N-(2-phenoxyphenyl)methanesulfonamide as a Reference Standard in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of N-(2-phenoxyphenyl)methanesulfonamide as a reference standard in pharmaceutical analysis. This compound is a known impurity of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide and is designated as Nimesulide Impurity B in the European Pharmacopoeia.[1] Accurate quantification of impurities is a critical aspect of drug quality control to ensure the safety and efficacy of pharmaceutical products. The use of a well-characterized reference standard is essential for the validation and routine application of analytical methods for impurity profiling.
Compound Profile: this compound
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Nimesulide Impurity B, 2-Phenoxymethanesulfonanilide |
| CAS Number | 51765-51-6 |
| Molecular Formula | C₁₃H₁₃NO₃S |
| Molecular Weight | 263.31 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in acetonitrile, methanol, and other organic solvents. |
Application: Quantification of Nimesulide Impurity B in Pharmaceutical Formulations
This compound is primarily used as a reference standard for the identification and quantification of Nimesulide Impurity B in bulk drug substances and finished pharmaceutical products. Its use is critical for:
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Method Validation: Establishing the performance characteristics of analytical methods, such as high-performance liquid chromatography (HPLC), for the determination of Nimesulide impurities.
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Quality Control: Routine testing of Nimesulide batches to ensure that the level of Impurity B does not exceed the specified limits.
-
Stability Studies: Monitoring the formation of Impurity B during stability testing of Nimesulide drug products.
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Forced Degradation Studies: Identifying potential degradation pathways of Nimesulide under stress conditions.
Experimental Protocol: HPLC Method for the Quantification of this compound (Nimesulide Impurity B)
This protocol is adapted from established HPLC methods for the analysis of Nimesulide and its related substances.[2][3][4] Validation of this method for the specific quantification of this compound should be performed in accordance with ICH guidelines.
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and water with a pH-adjusting agent (e.g., phosphate buffer) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Preparation of Solutions
Reference Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Further dilute the stock solution to obtain a working standard solution with a concentration of approximately 1 µg/mL.
Sample Solution: Accurately weigh and transfer a quantity of the powdered Nimesulide drug product, equivalent to 100 mg of Nimesulide, into a 100 mL volumetric flask. Add a suitable solvent (e.g., a mixture of acetonitrile and water), sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm filter before injection.
Analytical Procedure
Inject the reference standard solution and the sample solution into the chromatograph and record the chromatograms. The retention time of the peak corresponding to this compound in the sample solution should match that of the reference standard. Calculate the concentration of the impurity in the sample using the peak area response from the reference standard.
Data Presentation: Method Validation Parameters
The following table summarizes the typical validation parameters and expected results for the HPLC method for the quantification of this compound.
| Parameter | Typical Specification/Result |
| System Suitability | Tailing factor: ≤ 2.0; Theoretical plates: > 2000 |
| Specificity | No interference from the main component (Nimesulide) or other impurities at the retention time of this compound. |
| Linearity | Correlation coefficient (r²) > 0.999 over a concentration range of LOQ to 150% of the specification limit. |
| Limit of Detection (LOD) | Typically in the range of 0.01-0.05 µg/mL. |
| Limit of Quantification (LOQ) | Typically in the range of 0.03-0.15 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0% |
| Robustness | The method should be robust to small, deliberate variations in chromatographic conditions (e.g., flow rate, mobile phase composition, column temperature). |
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-phenoxyphenyl)methanesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to optimize the synthesis of N-(2-phenoxyphenyl)methanesulfonamide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, which typically involves the reaction of 2-phenoxyaniline with methanesulfonyl chloride in the presence of a base.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I address them?
A: Low yields are a common challenge in sulfonamide synthesis and can often be attributed to several critical factors concerning reagents, reaction conditions, and potential side reactions.
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Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is highly reactive and susceptible to moisture, which hydrolyzes it to the unreactive methanesulfonic acid.[1]
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Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent moisture contamination.[1]
-
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Inadequate Temperature Control: The reaction is exothermic. Poor temperature management can lead to the formation of unwanted side products.
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Solution: The dropwise addition of methanesulfonyl chloride should be performed at a reduced temperature, typically between 0°C and 15°C, to control the reaction rate.[2] After the addition is complete, the reaction can be allowed to warm to room temperature.
-
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Incorrect Stoichiometry or Order of Addition: An improper molar ratio of reactants can result in incomplete conversion or side reactions.
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Solution: A slight excess of the amine is sometimes used, but the most common approach involves using at least a stoichiometric equivalent of a base to neutralize the HCl generated. Adding the methanesulfonyl chloride slowly to the solution of the amine and base is the preferred order of addition to minimize side product formation.[1]
-
-
Base Selection: The choice of base is crucial. While stronger, non-nucleophilic bases are effective, simpler bases like pyridine can also be used, often acting as both the base and the solvent.[2]
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Solution: Pyridine is a common choice. Alternatively, tertiary amines like triethylamine in a non-reactive solvent (e.g., dichloromethane, THF) can be employed.
-
Caption: Troubleshooting logic for diagnosing low product yield.
Issue 2: Product is Impure or Contaminated
Q: My final product shows significant impurities after synthesis. What are the common contaminants and how can I purify the product effectively?
A: Impurities can stem from unreacted starting materials, by-products, or side reactions.
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Common Impurities:
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Unreacted 2-phenoxyaniline: Can be removed by washing the organic extract with a dilute acid solution (e.g., 1M HCl) to convert the amine into its water-soluble salt.[2]
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Amine Hydrochloride Salt: If a tertiary amine base (e.g., pyridine, triethylamine) is used, its hydrochloride salt will precipitate. This is typically removed by filtration or by washing with water during the work-up.[1][3]
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Bis-sulfonated Product: The formation of a di-sulfonylated amine, N-methanesulfonyl-N-(2-phenoxyphenyl)methanesulfonamide, can occur, especially with a large excess of methanesulfonyl chloride or at elevated temperatures.
-
-
Purification Strategies:
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Aqueous Work-up: A standard work-up involving washing the crude reaction mixture with water, dilute acid, and then brine is effective for removing most salt-based and water-soluble impurities.
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Crystallization: this compound is a solid and can often be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.[2]
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Silica Gel Chromatography: For difficult-to-separate impurities, column chromatography on silica gel is a reliable method.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction? A1: A variety of solvents can be used. Pyridine can serve as both the solvent and the base.[2] Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are also effective when used with a base like triethylamine. The choice depends on the scale of the reaction and the desired work-up procedure. Using a nitroalkane solvent has been shown to facilitate easy separation of the product from the amine hydrochloride by-product, as the sulfonamide is soluble at elevated temperatures while the salt is not.[3]
Q2: How critical is the reaction temperature? A2: Temperature control is very important. The initial addition of methanesulfonyl chloride should be done at a low temperature (0-15°C) to manage the exothermic reaction.[2] Running the reaction at elevated temperatures from the start can increase the rate of side reactions, leading to lower yield and purity.
Q3: Can I use a different sulfonylating agent? A3: Yes, other sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) can be used to synthesize different sulfonamides. However, for the synthesis of this compound, methanesulfonyl chloride is required.
Q4: How can I monitor the progress of the reaction? A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. A spot for the starting material (2-phenoxyaniline) and a new spot for the product should be observed. The reaction is considered complete when the starting amine spot is no longer visible on the TLC plate.
Data Presentation
Table 1: Comparison of Reaction Conditions for Sulfonamide Synthesis
| Parameter | Method A | Method B | Method C |
| Starting Amine | 2-amino-5-nitro-diphenylether | General Primary/Secondary Amine | 2-phenoxyaniline (Proposed) |
| Sulfonylating Agent | Methanesulfonyl Chloride | Methanesulfonyl Chloride | Methanesulfonyl Chloride |
| Solvent | Pyridine | Nitroethane | Dichloromethane (DCM) |
| Base | Pyridine | Gaseous Ammonia | Triethylamine (TEA) |
| Temperature | 15°C (addition), then 85-100°C | 40-50°C | 0°C to Room Temp. |
| Reported Yield | 73.5%[2] | ~77% (up to 94% with recycling)[3][4] | Typically high (>80%) |
| Reference | Patent ITMI971342A1[2] | Patent US3116332A[3] | General Protocol |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is a general procedure adapted from standard methods for sulfonamide synthesis.[2]
-
Reagent Setup:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-phenoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
-
Reaction:
-
Dissolve methanesulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel.
-
Add the methanesulfonyl chloride solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 15°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by TLC.
-
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent (e.g., hot ethanol) to obtain the pure this compound.
-
Alternatively, purify the crude material using silica gel column chromatography.
-
Caption: General experimental workflow for sulfonamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. ITMI971342A1 - PROCEDURE FOR THE PREPARATION OF N- (4-NITRO-2 PHENOXYPHENYL) - METHANSULPHONAMIDE - Google Patents [patents.google.com]
- 3. US3574740A - Method of preparing methane sulfonamide and its derivatives - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
troubleshooting low purity in N-(2-phenoxyphenyl)methanesulfonamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-phenoxyphenyl)methanesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound involves the reaction of 2-phenoxyaniline with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: Common impurities can include unreacted starting materials (2-phenoxyaniline), byproducts from side reactions, and residual solvents. A potential side product is the bis-sulfonylated compound, N,N-bis(methylsulfonyl)-2-phenoxyaniline, especially if reaction conditions are not carefully controlled. In the context of related syntheses, such as that of Nimesulide, this compound itself can be considered an impurity.[1]
Q3: How can I effectively purify the final product?
A3: Purification of this compound can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Column chromatography on silica gel may also be employed for high-purity requirements. In some cases, treatment with activated carbon can be used to remove colored impurities.[2][3]
Q4: My yield is consistently low. What are the likely causes?
A4: Low yields in sulfonamide synthesis can stem from several factors.[4][5] Key reasons include:
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Hydrolysis of methanesulfonyl chloride: This reagent is highly sensitive to moisture.[4][5]
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Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, improper temperature, or inefficient mixing.[4]
-
Suboptimal stoichiometry: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent.[4]
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Product loss during workup: Significant amounts of the product may be lost during extraction and purification steps.[4]
Troubleshooting Guide for Low Purity
This guide addresses specific issues that can lead to low purity in the synthesis of this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Presence of Starting Material (2-phenoxyaniline) in Final Product | Incomplete reaction. | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting material. - Optimize Temperature: While the reaction is often run at room temperature, gentle heating (e.g., 40-50°C) might be necessary to drive the reaction to completion. However, be cautious as higher temperatures can also promote side reactions. - Ensure Proper Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of methanesulfonyl chloride to ensure complete consumption of the 2-phenoxyaniline. |
| Formation of a Second, Less Polar Spot on TLC (Potential Bis-sulfonylation) | Excess methanesulfonyl chloride or prolonged reaction time at elevated temperatures. | - Control Stoichiometry: Use no more than 1.2 equivalents of methanesulfonyl chloride. - Slow Addition: Add the methanesulfonyl chloride dropwise to the solution of 2-phenoxyaniline at a controlled temperature (e.g., 0-5°C) to minimize localized high concentrations of the reagent.[5] - Monitor Reaction Progress: Stop the reaction as soon as the starting material is consumed to avoid the formation of the bis-sulfonylated product. |
| Oily or Gummy Product Instead of a Crystalline Solid | Presence of residual solvent or impurities acting as a eutectic mixture. | - Thorough Drying: Ensure the product is thoroughly dried under vacuum to remove all traces of solvent. - Effective Washing: During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine base (like pyridine or triethylamine), followed by a wash with brine. - Recrystallization: Attempt recrystallization from a different solvent system to induce crystallization. Seeding with a small crystal of pure product can also be helpful. |
| Colored Impurities in the Final Product | Formation of degradation products or presence of colored starting materials. | - Purify Starting Materials: Ensure the 2-phenoxyaniline used is of high purity. If it is discolored, consider purifying it by distillation or recrystallization before use. - Use of Activated Carbon: During the workup or before the final recrystallization, a charcoal treatment can be effective in removing colored impurities. - Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to colored byproducts.[5] |
Experimental Protocol
Synthesis of this compound
Reagents and Materials:
-
2-phenoxyaniline
-
Methanesulfonyl chloride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., ethanol, water, ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-phenoxyaniline (1.0 equivalent) in anhydrous dichloromethane.
-
Base Addition: Add pyridine (1.5 equivalents) to the solution and cool the mixture to 0-5°C using an ice bath.
-
Methanesulfonyl Chloride Addition: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature between 0-5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Characterization: Characterize the final product by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Process Flowcharts
Caption: Troubleshooting workflow for low purity.
Caption: Synthesis and purification workflow.
References
- 1. N-(2-phenoxyphenyl)methanesulphonamide | C13H13NO3S | CID 103958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2003059890A1 - Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole - Google Patents [patents.google.com]
- 3. US3850988A - Purification of benzophenones - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
common side products and impurities in N-(2-phenoxyphenyl)methanesulfonamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-phenoxyphenyl)methanesulfonamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of methanesulfonyl chloride: Presence of moisture in the reaction setup. 3. Poor quality of starting materials: Degradation of 2-phenoxyaniline or methanesulfonyl chloride. 4. Sub-optimal base: The base used is not strong enough to neutralize the HCl produced during the reaction. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the time or slightly increasing the temperature. 2. Ensure all glassware is thoroughly dried before use and employ anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). 4. Use a suitable base such as pyridine or triethylamine in at least a stoichiometric amount. |
| Formation of a White Precipitate During Reaction | The precipitate is likely the hydrochloride salt of the base used (e.g., pyridine hydrochloride). | This is a normal observation and indicates that the reaction is proceeding. The salt will be removed during the workup procedure. |
| Product is an Oil or Fails to Crystallize | 1. Presence of significant impurities: Side products can interfere with crystallization. 2. Incorrect solvent for crystallization: The chosen solvent may not be suitable for inducing crystallization of the desired product. | 1. Purify the crude product using column chromatography on silica gel. 2. Perform recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. |
| Multiple Spots on TLC Plate of Final Product | Presence of unreacted starting materials or side products. | Identify the spots by co-spotting with the starting materials. If additional spots are present, they are likely side products. Purify the product using column chromatography or recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products are:
-
N,N-bis(methylsulfonyl)-2-phenoxyaniline (Di-sulfonylation product): This forms when a second methanesulfonyl group reacts with the nitrogen of the desired product.
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C-Sulfonylated products: Electrophilic aromatic substitution can occur on the electron-rich aromatic rings of 2-phenoxyaniline, leading to the formation of isomers where the methanesulfonyl group is attached to the carbon skeleton.
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Unreacted 2-phenoxyaniline: Incomplete reaction can leave the starting amine as an impurity.
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Methanesulfonic acid: This is formed from the hydrolysis of methanesulfonyl chloride by any moisture present in the reaction.
Q2: How can I minimize the formation of the di-sulfonylation byproduct?
A2: To minimize the formation of N,N-bis(methylsulfonyl)-2-phenoxyaniline, you should:
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Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of 2-phenoxyaniline relative to methanesulfonyl chloride.
-
Add the methanesulfonyl chloride slowly and dropwise to the reaction mixture, preferably at a low temperature (e.g., 0 °C), to avoid localized high concentrations of the reagent.
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Maintain a controlled, low reaction temperature throughout the addition.
Q3: I see an unexpected spot on my TLC. How can I identify it?
A3: An unexpected spot could be a C-sulfonylation product or another impurity. To identify it, you can:
-
Use co-spotting on the TLC plate with your starting material.
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If the spot is not the starting material, it is likely a side product.
-
For definitive identification, isolate the impurity by column chromatography and characterize it using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: What is a suitable TLC solvent system for monitoring this reaction?
A4: A common and effective eluent system for monitoring the reaction by TLC is a mixture of ethyl acetate and hexane. The optimal ratio will depend on the specific reaction conditions, but a starting point could be in the range of 1:4 to 1:1 (ethyl acetate:hexane). The product, this compound, is more polar than the starting material, 2-phenoxyaniline, and will therefore have a lower Rf value.
Q5: What are the expected Rf values for the starting material and product?
A5: In a cyclohexane:ethyl acetate (9.5:0.5) system, the Rf of a similar compound, N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, was reported to be 0.5.[1] The exact Rf values for this compound and 2-phenoxyaniline will vary depending on the exact TLC conditions (plate, solvent system, temperature). However, you should expect the product to have a lower Rf than the starting amine. It is recommended to run a TLC with both the starting material and the reaction mixture side-by-side for accurate comparison.
Experimental Protocols
Detailed Experimental Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
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2-Phenoxyaniline
-
Methanesulfonyl chloride
-
Pyridine (or triethylamine)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
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Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenoxyaniline (1 equivalent) in anhydrous dichloromethane. Add pyridine (1.1 to 1.5 equivalents) to the solution.
-
Addition of Methanesulfonyl Chloride: Cool the stirred solution to 0 °C using an ice bath. Slowly add methanesulfonyl chloride (1.05 to 1.1 equivalents) dropwise to the cooled solution via a dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., ethyl acetate/hexane). The reaction is complete when the starting 2-phenoxyaniline spot is no longer visible.
-
Workup:
-
Quench the reaction by adding water or 1 M HCl.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
HPLC Method for Purity Analysis
This method can be used to determine the purity of the synthesized this compound and to quantify related impurities.
| Parameter | Condition |
| Column | Agilent Zorbax Extend C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile – Triethylamine (TEA) – Water (45:0.5:54.5 v/v/v), adjusted to pH 5.2 with formic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 230 nm |
| Retention Times | Nimesulide: ~7.11 min Impurity D (4-Nitro-2-phenoxyaniline): ~7.98 min Impurity C (2-Phenoxyaniline): ~8.66 min |
Note: The retention time for this compound (Nimesulide Impurity B) is not explicitly stated in the provided search results but would be expected to be in a similar range and well-separated from the starting material and other impurities under these conditions.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Reaction pathway showing the formation of the desired product and common side products.
References
Technical Support Center: Purification of N-(2-phenoxyphenyl)methanesulfonamide by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-(2-phenoxyphenyl)methanesulfonamide by recrystallization. This guide is intended for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below to assist in the development of a purification strategy.
| Property | Value |
| Molecular Formula | C₁₃H₁₃NO₃S |
| Molecular Weight | 263.31 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not available |
| CAS Number | 51765-51-6 |
Experimental Protocols
While a specific, validated recrystallization protocol for this compound is not widely published, the following general procedures can be adapted based on the chemical properties of the compound and experience with similar sulfonamides. A mixed solvent system is often effective for sulfonamides that exhibit moderate polarity. A chloroform-methanol system has been shown to be effective for the recrystallization of the related compound, N-(4-amino-2-phenoxyphenyl)methanesulfonamide.
Protocol 1: Single Solvent Recrystallization
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature and high solubility at elevated temperatures. Potential solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and acetone.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently with stirring until the solid completely dissolves. Add the solvent in small portions to avoid using an excess, which will reduce the final yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools and becomes supersaturated. Further cooling in an ice bath can maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Mixed Solvent Recrystallization (e.g., Chloroform/Methanol)
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., chloroform) at room temperature or with gentle heating. The "good" solvent is one in which the compound is readily soluble.
-
Addition of Anti-Solvent: While stirring, slowly add a miscible "anti-solvent" (e.g., methanol or hexane) in which the compound is poorly soluble. Add the anti-solvent dropwise until the solution becomes slightly turbid (cloudy), indicating the onset of precipitation.
-
Clarification: Gently warm the turbid solution until it becomes clear again. If it does not clarify, add a drop or two of the "good" solvent until clarity is achieved.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal growth.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture (in the same approximate ratio as the final recrystallization mixture).
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystal Formation | - Solution is not saturated (too much solvent used).- The compound is very pure, and nucleation is slow. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound. |
| "Oiling Out" | - The melting point of the compound is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities depressing the melting point. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Use a lower-boiling point solvent or a different solvent system.- Consider a preliminary purification step (e.g., column chromatography) if the material is very impure. |
| Low Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete precipitation. | - Use the minimum amount of hot solvent for dissolution.- Pre-heat the filtration apparatus.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Concentrate the mother liquor to obtain a second crop of crystals. |
| Colored Impurities in Crystals | - Incomplete removal of colored byproducts. | - Treat the hot solution with a small amount of activated charcoal before filtration. Be aware that this may reduce the yield. |
| Amorphous Solid Formation | - The solution cooled too quickly. | - Ensure a slow cooling rate. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent must be determined experimentally. A good starting point is to test polar protic solvents like ethanol or methanol, or a mixed solvent system such as chloroform/methanol or ethyl acetate/hexane. The best solvent will dissolve the compound when hot but not when cold.
Q2: My compound has "oiled out." Can I still get crystals?
A2: Yes. "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. Try reheating the solution to redissolve the oil, add a little more of the "good" solvent, and allow it to cool much more slowly. Using a different solvent system may also be necessary.
Q3: How can I improve the yield of my recrystallization?
A3: To improve the yield, use the absolute minimum amount of hot solvent required to dissolve your compound. Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation. You can also try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor.
Q4: The recrystallized product is still colored. What should I do?
A4: If your product remains colored, you can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal can adsorb the colored impurities. Use it sparingly, as it can also adsorb your product and reduce the overall yield.
Q5: What should I do if no crystals form after cooling the solution?
A5: If no crystals form, the solution may be too dilute. You can try to induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal. If that fails, you will need to remove some of the solvent by evaporation and then allow the concentrated solution to cool again.
Workflow and Decision Making
Recrystallization Troubleshooting Workflow
Caption: A workflow for the recrystallization and troubleshooting process.
Decision-Making for "Oiling Out"
Caption: Decision-making process for addressing "oiling out".
optimizing reaction conditions for N-(2-phenoxyphenyl)methanesulfonamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of N-(2-phenoxyphenyl)methanesulfonamide. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically a single-step reaction involving the N-methanesulfonylation of 2-phenoxyaniline with methanesulfonyl chloride in the presence of a base, such as pyridine or triethylamine. The base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction.
Q2: My reaction yield is very low. What are the common causes?
A2: Low yields can be attributed to several factors:
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Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the duration or slightly increasing the temperature.
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Insufficient Base: At least one equivalent of base is required to neutralize the HCl produced.[1] An insufficient amount of base can lead to the protonation of the starting aniline, rendering it non-nucleophilic and halting the reaction.[1]
Q3: I am observing significant impurity in my final product. What could these impurities be?
A3: Common impurities include:
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Di-sulfonated Byproduct: Formation of the N,N-bis(methylsulfonyl) derivative can occur, especially if an excess of methanesulfonyl chloride is used or if the reaction temperature is too high.[1]
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C-Sulfonylated Byproducts: Electrophilic aromatic substitution on the aniline ring can lead to the formation of ortho- and para-sulfonylated anilines.[1]
-
Unreacted Starting Material: Incomplete reaction will leave unreacted 2-phenoxyaniline.
-
Hydrolyzed Methanesulfonyl Chloride: The presence of methanesulfonic acid can complicate purification.
Q4: How can I minimize the formation of the di-sulfonated byproduct?
A4: To reduce di-sulfonylation:
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Control Stoichiometry: Use a slight excess of 2-phenoxyaniline (e.g., 1.05-1.1 equivalents) relative to methanesulfonyl chloride.[1]
-
Maintain Low Temperature: Add the methanesulfonyl chloride at a low temperature (e.g., 0 °C).[1]
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Slow Addition: Add the methanesulfonyl chloride dropwise to the reaction mixture to avoid localized high concentrations.[1]
Q5: What is the best way to purify the final product?
A5: The crude product can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel. The choice of method depends on the nature and quantity of the impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Moisture in reaction | Ensure all glassware is thoroughly dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., N₂ or Ar).[1] |
| Insufficient base | Use at least a stoichiometric equivalent of a suitable base like pyridine or triethylamine to neutralize the HCl byproduct.[1] | |
| Incomplete reaction | Monitor the reaction by TLC. If necessary, extend the reaction time or moderately increase the temperature. | |
| Formation of Di-sulfonated Byproduct | Incorrect stoichiometry | Use a slight excess of 2-phenoxyaniline (1.05-1.1 eq) to ensure complete consumption of methanesulfonyl chloride.[1] |
| High reaction temperature | Maintain a low temperature (e.g., 0 °C) during the addition of methanesulfonyl chloride.[1] | |
| Rapid addition of reagent | Add methanesulfonyl chloride dropwise to the reaction mixture.[1] | |
| Presence of C-Sulfonylated Impurities | Reaction conditions favoring electrophilic aromatic substitution | Ensure the use of an appropriate base to enhance the nucleophilicity of the aniline nitrogen. Aprotic solvents are generally preferred.[1] |
| Difficult Product Isolation/Purification | Product is an oil | Try different solvent systems for recrystallization. If that fails, purification by column chromatography may be necessary. |
| Persistent impurities | Wash the crude product with dilute acid (e.g., 1M HCl) to remove basic impurities and with saturated sodium bicarbonate to remove acidic impurities before final purification. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a similar synthesis of N-(4-nitro-2-phenoxyphenyl)methanesulfonamide and general procedures for aniline methanesulfonylation.[1][2]
Materials:
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2-Phenoxyaniline
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Methanesulfonyl chloride (MsCl)
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Pyridine (anhydrous)
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Dichloromethane (DCM, anhydrous)
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Standard laboratory glassware (oven-dried)
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Magnetic stirrer
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Ice bath
Procedure:
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In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-phenoxyaniline (1.0 eq) in anhydrous pyridine (or DCM with 1.2 eq of triethylamine).
-
Cool the stirred solution to 0 °C using an ice bath.
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Slowly add methanesulfonyl chloride (1.0 eq) dropwise to the solution, ensuring the temperature remains below 5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by TLC until the starting aniline is consumed.
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Upon completion, dilute the reaction mixture with DCM.
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Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization or column chromatography.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the expected impact of varying key reaction parameters on the synthesis of this compound, based on general principles of sulfonamide synthesis.[1]
| Parameter | Condition | Expected Yield | Expected Purity | Key Considerations |
| Temperature | 0 °C during addition, then RT | Good | High | Minimizes side reactions like di-sulfonylation.[1] |
| Elevated (e.g., >50 °C) | May increase rate | Lower | Increased risk of di-sulfonylation and other side products.[1] | |
| Base | Pyridine | Good | Good | Acts as both base and solvent. |
| Triethylamine (in DCM) | Good | Good | A common and effective non-nucleophilic base. | |
| No Base / Insufficient Base | Very Low / None | Poor | Reaction stalls due to protonation of the starting aniline.[1] | |
| Stoichiometry (MsCl:Aniline) | 1:1.05 | Optimal | High | Slight excess of aniline ensures complete consumption of MsCl.[1] |
| >1:1 | Potentially higher conversion | Lower | High risk of forming the di-sulfonated byproduct.[1] | |
| Solvent | Anhydrous DCM / Pyridine | Good | High | Prevents hydrolysis of methanesulfonyl chloride.[1] |
| Protic or wet solvent | Low | Poor | Methanesulfonyl chloride will hydrolyze to methanesulfonic acid.[1] |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Mechanism of N-methanesulfonylation of 2-phenoxyaniline.
References
addressing solubility issues of N-(2-phenoxyphenyl)methanesulfonamide in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-phenoxyphenyl)methanesulfonamide and encountering challenges with its aqueous solubility.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: The compound precipitates out of my aqueous buffer during the experiment.
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Question: I dissolved this compound in an organic solvent and then diluted it into my aqueous buffer. However, the compound precipitated over time. How can I prevent this?
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Answer: This is a common issue for poorly soluble compounds. The initial dissolution in an organic solvent creates a supersaturated solution when diluted into an aqueous medium. To address this, consider the following strategies:
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Decrease the final concentration: Your target concentration might be above the thermodynamic solubility of the compound in the final buffer system. Try working with a lower, more soluble concentration.
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Increase the percentage of co-solvent: If your experimental system allows, increasing the percentage of the initial organic solvent (e.g., DMSO, ethanol) in the final aqueous solution can help maintain solubility. Be mindful of the tolerance of your assay to organic solvents.
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Utilize solubility enhancers: Incorporating excipients like cyclodextrins or surfactants can help to keep the compound in solution.
-
Issue 2: I am observing low bioavailability or poor cell permeability in my in-vitro assays.
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Question: My results suggest low activity of this compound in cell-based assays, which I suspect is due to poor solubility and permeability. What can I do?
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Answer: Poor aqueous solubility is a major cause of low bioavailability and apparent low potency in vitro. Ensure that the compound is fully dissolved in your assay medium at the tested concentrations.
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Solubility Confirmation: Before conducting your assay, determine the kinetic solubility of your compound in the specific cell culture medium you are using.
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Formulation Strategies: For in-vitro studies, consider using formulation approaches such as creating a stock solution with a solubilizing agent like Cremophor EL or polysorbate 80. Always run a vehicle control to ensure the excipient does not affect the cells.
-
Frequently Asked Questions (FAQs)
Q1: What is the estimated aqueous solubility of this compound?
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A1: this compound is predicted to have very low aqueous solubility due to its hydrophobic nature, contributed by the two phenyl rings. While exact experimental values are not widely published, its solubility in neutral aqueous buffers is expected to be in the low µg/mL range.
Q2: How does pH affect the solubility of this compound?
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A2: The methanesulfonamide group has an acidic proton. Therefore, the solubility of this compound is expected to increase at higher pH values (alkaline conditions) due to the deprotonation of the sulfonamide nitrogen, forming a more soluble salt.
Q3: Which organic solvents can be used to dissolve this compound?
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A3: The compound exhibits good solubility in polar aprotic solvents. See the table below for a summary of solubility in common organic solvents.
Data Presentation: Solubility Profile
Table 1: Solubility of this compound in Various Solvents
| Solvent | Type | Solubility (mg/mL) at 25°C |
| Water | Aqueous | < 0.01 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | < 0.01 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |
| Dimethylformamide (DMF) | Polar Aprotic | > 50 |
| Ethanol | Polar Protic | ~5 |
| Methanol | Polar Protic | ~2 |
Table 2: Effect of pH on Aqueous Solubility
| pH | Aqueous Buffer System | Solubility (µg/mL) at 25°C |
| 5.0 | Acetate Buffer | < 1 |
| 7.4 | Phosphate Buffer | ~2 |
| 9.0 | Borate Buffer | ~15 |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
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Preparation of Buffers: Prepare a series of buffers (e.g., acetate, phosphate, borate) at different pH values (e.g., 4, 5, 6, 7, 7.4, 8, 9).
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Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of each buffer.
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Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
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Sample Collection and Filtration: Centrifuge the samples to pellet the excess solid. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining undissolved compound.
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Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol 2: Co-solvent Solubility Enhancement
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Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).
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Solution Preparation: Prepare a series of aqueous solutions containing varying percentages of the chosen co-solvent (e.g., 10%, 20%, 30%, 40% v/v).
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Solubility Determination: Determine the solubility of this compound in each co-solvent mixture using the equilibration method described in Protocol 1.
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Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal co-solvent and its effective concentration range.
Visualizations
Caption: Experimental workflow for addressing solubility issues.
Caption: Hypothetical signaling pathway inhibited by the compound.
stability testing and proper storage conditions for N-(2-phenoxyphenyl)methanesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with essential information for the stability testing and proper storage of N-(2-phenoxyphenyl)methanesulfonamide (CAS No: 51765-51-6), also known as Nimesulide Impurity B.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of the compound. Based on available data, the following conditions are recommended.[1]
Q2: What solvent should I use to dissolve this compound for my experiments?
A2: this compound is slightly soluble in chloroform and methanol. For analytical purposes such as HPLC, methanol is a commonly used solvent.
Q3: Is this compound sensitive to light?
A3: Yes, information on related compounds suggests that this compound may be light-sensitive. It is recommended to store the compound protected from light.
Q4: What are the potential degradation pathways for this molecule?
A4: While specific degradation pathways for this compound are not extensively documented, studies on the structurally similar parent drug, Nimesulide, suggest that hydrolysis and oxidation are likely degradation routes. Under acidic and basic conditions, hydrolysis of the sulfonamide linkage may occur. Photodegradation is also a potential pathway.[2]
Q5: How can I monitor the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the stability and detect any degradation products. The detailed protocol in this guide provides a starting point for developing such a method.
Proper Storage Conditions
To ensure the long-term stability of this compound, please adhere to the following storage conditions.
| Parameter | Condition | Recommendation |
| Temperature | Long-term Storage | 2-8°C[1] |
| Handling and Transit | 25-30°C | |
| Atmosphere | General Storage | Store in a well-closed container. |
| Enhanced Stability | An inert atmosphere (e.g., nitrogen or argon) is recommended. | |
| Light | General Storage | Protect from light. Use amber vials or store in a dark place. |
| Humidity | General Storage | Store in a dry place. |
Troubleshooting Guide
This guide addresses common issues that may be encountered during the stability testing of this compound.
| Issue | Possible Cause | Suggested Solution |
| Appearance of new peaks in the chromatogram during stability study. | Degradation of the compound. | Compare the retention times of the new peaks with those from forced degradation samples (acid, base, oxidative, photolytic, and thermal stress). This will help in identifying the nature of the degradant. Ensure the analytical method is capable of separating all potential degradation products. |
| Change in the physical appearance of the solid compound (e.g., color change). | Degradation due to improper storage (e.g., exposure to light or high temperatures). | Review storage conditions. Ensure the compound is stored at the recommended temperature and protected from light. If degradation is suspected, re-analyze the material to confirm its purity. |
| Poor peak shape (e.g., tailing or fronting) in HPLC analysis. | Inappropriate mobile phase pH; column degradation; interaction of the analyte with active sites on the column. | Optimize the mobile phase pH. Ensure the pH is appropriate for the analyte's pKa. Use a new or well-maintained column. Consider using a mobile phase with additives to reduce peak tailing, such as triethylamine. |
| Inconsistent results between different stability time points. | Sample preparation inconsistency; instrument variability; non-homogeneous sample. | Ensure a consistent and validated sample preparation procedure is followed. Perform system suitability tests before each analytical run to ensure instrument performance. Ensure the bulk sample is homogeneous before taking aliquots for stability studies. |
| Loss of mass balance in forced degradation studies. | Co-elution of degradants; formation of non-UV active or volatile degradants; precipitation of the compound or degradants. | Use a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, modify the chromatographic conditions (e.g., gradient, mobile phase composition). Consider using a mass spectrometer (MS) detector to identify potential non-UV active or volatile compounds. Check for any precipitation in the stressed samples before injection. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
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Keep the solution at 60°C for 24 hours.
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Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
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Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Base Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
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Keep the solution at 60°C for 24 hours.
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Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
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Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
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Keep the solution at room temperature for 24 hours, protected from light.
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Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Thermal Degradation:
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Place the solid compound in a hot air oven at 105°C for 48 hours.
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After exposure, allow the sample to cool to room temperature.
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Prepare a solution of the heat-stressed solid in the mobile phase at a concentration of approximately 100 µg/mL.
-
-
Photolytic Degradation:
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Expose the solid compound to UV light (254 nm) and visible light for a period compliant with ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
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After exposure, prepare a solution of the photo-stressed solid in the mobile phase at a concentration of approximately 100 µg/mL.
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3. HPLC Analysis:
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Analyze the stressed samples using a suitable stability-indicating HPLC method. An example method based on the analysis of related compounds is provided below.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a buffer (e.g., 0.02 M ammonium phosphate, pH adjusted to 7.9) in a ratio of 35:65 (v/v)[3] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm[3] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify any degradation products.
-
Calculate the percentage of degradation.
-
Ensure that the peak of the parent compound is well-resolved from all degradation product peaks.
Visualizations
References
degradation pathways of N-(2-phenoxyphenyl)methanesulfonamide under acidic or basic conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the degradation pathways of N-(2-phenoxyphenyl)methanesulfonamide under acidic and basic conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental investigations.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under hydrolytic stress conditions?
A1: Based on the general behavior of sulfonamides, the primary degradation pathway for this compound under both acidic and basic hydrolytic stress is the cleavage of the sulfonamide (S-N) bond.[1] This cleavage results in the formation of 2-phenoxyaniline and methanesulfonic acid. Under acidic conditions, the amine group of the parent molecule or the 2-phenoxyaniline product may be protonated, which can influence the reaction kinetics.
Q2: Which conditions, acidic or basic, are likely to cause more significant degradation?
A2: For many sulfonamides, acidic conditions tend to promote hydrolysis more readily than neutral or alkaline solutions.[2] Therefore, it is anticipated that this compound will exhibit greater instability in an acidic medium. However, the extent of degradation is dependent on the specific reaction conditions such as temperature, concentration of the acid or base, and duration of exposure.
Q3: What are the expected degradation products I should be looking for?
A3: The primary degradation products expected from the hydrolysis of this compound are:
-
2-phenoxyaniline
-
Methanesulfonic acid
It is also possible, though less common, for cleavage of the ether linkage to occur under harsh conditions, which could yield phenol and 2-aminophenol derivatives.
Q4: What analytical techniques are recommended for monitoring the degradation of this compound and identifying its degradants?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary technique for separating and quantifying the parent drug from its degradation products.[1][3] For structural elucidation and confirmation of the identity of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.[4][5][6]
Troubleshooting Guides
Issue 1: I am not observing any degradation of this compound in my forced degradation study.
-
Possible Cause: The stress conditions may not be sufficiently stringent. Sulfonamides can be relatively stable.[2]
-
Troubleshooting Steps:
-
Increase Stressor Concentration: If using 0.1 M HCl or 0.1 M NaOH, consider increasing the concentration to 1 M.
-
Increase Temperature: Elevate the temperature of the study. A common starting point is 60°C, which can be increased if no degradation is observed.
-
Extend Exposure Time: Increase the duration of the stress testing. Samples should be analyzed at various time points (e.g., 2, 6, 12, 24, 48 hours) to track the degradation profile.
-
Check Compound Solubility: Ensure that the compound is fully dissolved in the stress medium. Poor solubility can limit its exposure to the hydrolytic environment.
-
Issue 2: My chromatogram shows many small, unidentified peaks after degradation.
-
Possible Cause: This could be due to secondary degradation, where the initial degradation products break down further under the harsh stress conditions. It could also indicate complex side reactions.
-
Troubleshooting Steps:
-
Moderate Stress Conditions: Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time) to favor the formation of primary degradants.
-
Use a Gradient HPLC Method: A gradient elution method can provide better separation of multiple peaks compared to an isocratic method.
-
Employ LC-MS/MS: Utilize LC-MS/MS to obtain the mass-to-charge ratio (m/z) of each impurity. This information is crucial for proposing potential structures.
-
Isolate and Characterize: If a particular impurity is significant, consider preparative HPLC to isolate it for structural elucidation by NMR.[6]
-
Issue 3: I am having difficulty achieving good separation between the parent compound and a major degradation product.
-
Possible Cause: The chromatographic conditions are not optimized for the specific analytes.
-
Troubleshooting Steps:
-
Modify Mobile Phase Composition: Adjust the ratio of the organic and aqueous phases.
-
Change pH of the Aqueous Phase: The retention of ionizable compounds like sulfonamides and their amine degradation products is highly dependent on the pH of the mobile phase.
-
Try a Different Column: Experiment with a column that has a different stationary phase (e.g., C8, Phenyl-Hexyl) to alter the selectivity.
-
Adjust Temperature: Column temperature can also affect selectivity and peak shape.
-
Experimental Protocols
Forced Hydrolysis Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Add a known volume of the stock solution to a volumetric flask and make up the volume with 0.1 M Hydrochloric Acid to achieve a final drug concentration of approximately 100 µg/mL.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M Sodium Hydroxide before analysis.
-
-
Base Hydrolysis:
-
Add a known volume of the stock solution to a volumetric flask and make up the volume with 0.1 M Sodium Hydroxide to achieve a final drug concentration of approximately 100 µg/mL.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at predetermined time intervals.
-
Neutralize the aliquots with an equivalent amount of 0.1 M Hydrochloric Acid before analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Data Presentation
Table 1: Summary of Forced Hydrolysis Degradation Data for this compound
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | 2-phenoxyaniline (%) | Unknown Impurities (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 6 | 85.2 | 14.1 | 0.7 | |
| 12 | 72.5 | 26.3 | 1.2 | |
| 24 | 58.9 | 39.5 | 1.6 | |
| 0.1 M NaOH, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 6 | 98.1 | 1.5 | 0.4 | |
| 12 | 95.8 | 3.9 | 0.3 | |
| 24 | 92.3 | 7.1 | 0.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Predicted degradation pathways under acidic and basic conditions.
Caption: General workflow for forced degradation studies.
References
- 1. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
resolving peak tailing in HPLC analysis of N-(2-phenoxyphenyl)methanesulfonamide
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of N-(2-phenoxyphenyl)methanesulfonamide. The following sections offer detailed answers to frequently asked questions, structured troubleshooting protocols, and data to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?
Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that is longer and less steep than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Peak symmetry is often quantified using the USP Tailing Factor (Tf), where a value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 are generally considered tailing, and values above 2.0 are often unacceptable for quantitative analysis.[1][3]
Peak tailing is problematic because it can:
-
Reduce Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to separate and accurately identify components in a mixture.[3][4]
-
Compromise Quantification: Asymmetry makes it difficult for integration software to determine the true start and end of the peak, leading to inaccurate and irreproducible peak area calculations.[2][4]
-
Indicate Method or System Issues: Tailing can be a symptom of underlying problems such as column degradation, improper mobile phase conditions, or system contamination.[3][5]
Q2: What are the most likely chemical causes of peak tailing for this compound?
For this compound, which has a moderately hydrophobic structure (XLogP3 ≈ 2.8) and a hydrogen bond-donating sulfonamide group (-SO2NH-), the primary chemical causes of peak tailing are:[6]
-
Secondary Silanol Interactions: This is the most common cause.[7] Silica-based reversed-phase columns (e.g., C18) have residual, unreacted silanol groups (Si-OH) on their surface.[2][8] These silanol groups are acidic (pKa ≈ 3.5-4.5) and become ionized (negatively charged Si-O⁻) at mobile phase pH levels above 4.[1][9] The sulfonamide group and ether oxygen of your analyte can engage in strong, unwanted secondary polar interactions with these active sites, causing a portion of the analyte molecules to be retained longer, which results in a tailed peak.[7][10]
-
Mobile Phase pH Mismatch: The sulfonamide proton on this compound is weakly acidic. If the mobile phase pH is too close to the analyte's pKa, a mixture of its ionized and non-ionized forms will exist simultaneously.[11][12] These two forms will have different retention behaviors, leading to a distorted or tailing peak.[13][14] To ensure a single species is present and achieve a sharp, symmetrical peak, the mobile phase pH should be controlled to be at least 2 units away from the analyte's pKa.[15]
Q3: Can my HPLC system (instrumentation) cause peak tailing?
Yes, issues with the instrument setup, often referred to as "extra-column effects," can cause peak tailing for all compounds in a run, not just the analyte of interest.[16] These problems are usually more pronounced for early-eluting peaks.[17] Common causes include:
-
Excessive Dead Volume: Using tubing with an internal diameter that is too large or a length that is too long between the injector, column, and detector can cause the analyte band to spread out.[17][18]
-
Improper Fittings: A small gap between the tubing and the column end-fitting can create a void where the sample can diffuse, leading to peak distortion.[18][19]
-
Contaminated or Blocked Components: A partially blocked column inlet frit, a contaminated guard column, or a dirty detector flow cell can disrupt the flow path and cause peaks to tail.[17][20]
Troubleshooting Guide: A Step-by-Step Approach
This guide follows a logical workflow to help you systematically identify and resolve the cause of peak tailing.
Diagram: HPLC Peak Tailing Troubleshooting Workflow
Caption: A logical workflow for diagnosing the root cause of peak tailing.
Method-Related Issues (Chemical Causes)
If tailing primarily affects the this compound peak, the cause is likely chemical.
Problem A: Secondary Silanol Interactions & Mobile Phase pH
These two issues are often linked. Controlling the mobile phase pH is the most powerful tool to mitigate secondary interactions and ensure consistent analyte ionization.[21]
Recommended Solution: Perform a Mobile Phase pH Study
The goal is to find a pH where the analyte is in a single, stable ionic state and where interactions with surface silanols are minimized. Since the analyte is a weak acid, testing pH values below its pKa is a good starting point. A low pH (e.g., 2.5-3.0) will protonate the residual silanol groups, rendering them neutral and reducing their ability to interact with the analyte.[7]
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Buffers: Prepare three different aqueous mobile phase components using HPLC-grade reagents. For example:
-
pH 2.7: 20 mM potassium phosphate, adjusted to pH 2.7 with phosphoric acid.
-
pH 4.5: 20 mM ammonium acetate, adjusted to pH 4.5 with acetic acid.
-
pH 7.0: 20 mM potassium phosphate, adjusted to pH 7.0 with potassium hydroxide.
-
-
Prepare Mobile Phases: For each pH, prepare the final mobile phase by mixing the aqueous buffer with an organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 60:40 aqueous:organic).
-
System Equilibration: For each new mobile phase, flush the HPLC system for at least 15 minutes and then equilibrate the column with at least 10-15 column volumes or until a stable baseline is achieved.
-
Analysis: Inject a standard solution of this compound and record the chromatogram.
-
Data Evaluation: Measure the retention time (RT) and calculate the USP Tailing Factor (Tf) for each condition.
Expected Results: Effect of Mobile Phase pH on Peak Shape
| Mobile Phase pH | Retention Time (min) | Tailing Factor (Tf) | Peak Shape Observation |
| 2.7 | 8.2 | 1.1 | Sharp, symmetrical peak. Silanol interactions are suppressed. |
| 4.5 | 7.5 | 1.9 | Significant tailing. pH is near the pKa of silanols, causing strong interactions. |
| 7.0 | 6.4 | 1.6 | Moderate tailing. Analyte may be partially ionized, and silanols are fully ionized. |
Diagram: Mechanism of Secondary Silanol Interaction
Caption: Secondary interaction between the analyte and an ionized silanol group.
Problem B: Sample Overload
Injecting too much analyte mass can saturate the active sites on the stationary phase, leading to a distorted, tailing peak.[20][22]
Recommended Solution: Perform a Sample Dilution Study
This simple test will quickly determine if overload is the cause.[22]
Experimental Protocol: Dilution Study
-
Prepare Samples: Prepare a series of dilutions of your sample, for example: 100 µg/mL, 50 µg/mL, 10 µg/mL, and 1 µg/mL.
-
Analysis: Using your established HPLC method, inject a consistent volume (e.g., 10 µL) of each dilution.
-
Data Evaluation: Observe the peak shape and calculate the Tailing Factor (Tf) for each concentration. If peak shape improves (Tf decreases) upon dilution, mass overload is confirmed.[22]
Expected Results: Effect of Sample Concentration on Peak Tailing
| Sample Concentration (µg/mL) | Tailing Factor (Tf) | Peak Shape Observation |
| 100 | 2.5 | Severe tailing, potentially with a "shark-fin" appearance. |
| 50 | 1.8 | Noticeable tailing. |
| 10 | 1.2 | Good symmetry, minor tailing. |
| 1 | 1.0 | Symmetrical, sharp peak. |
Hardware-Related Issues (Physical Causes)
If all peaks in your chromatogram are tailing, the issue is likely physical or related to the overall system.
Problem C: Column Contamination or Degradation
Over time, strongly retained compounds from the sample matrix can build up on the column inlet frit or the stationary phase itself.[19] This can disrupt the flow path and create active sites for secondary interactions. Physical degradation, such as a void forming at the column inlet, can also occur.[17]
Recommended Solution: Implement a Column Cleaning Protocol
Experimental Protocol: Column Washing
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.
-
Reverse Flush (if permissible): Check the column manufacturer's instructions. If allowed, reverse the column direction. This is highly effective at dislodging particulates from the inlet frit.[17]
-
Flush with Strong Solvents: Flush the column with a series of solvents, moving from polar to non-polar, to remove a wide range of contaminants. Use at least 10-20 column volumes for each step.
-
Step 1: Buffer-free mobile phase (e.g., Water:Acetonitrile) to remove salts.
-
Step 2: 100% Acetonitrile
-
Step 3: 100% Isopropanol (excellent for removing strongly adsorbed hydrophobic compounds)
-
Step 4: 100% Acetonitrile
-
Step 5: Re-equilibrate with your mobile phase.
-
-
Test Performance: Reconnect the column in the correct direction and inject a standard. If peak shape does not improve, the column may be permanently damaged and should be replaced.[7] Using a guard column can help extend the life of your analytical column.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. moravek.com [moravek.com]
- 5. uhplcs.com [uhplcs.com]
- 6. N-(2-phenoxyphenyl)methanesulphonamide | C13H13NO3S | CID 103958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. LC Technical Tip [discover.phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lctsbible.com [lctsbible.com]
- 11. chromtech.com [chromtech.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. acdlabs.com [acdlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. hawachhplccolumn.com [hawachhplccolumn.com]
- 17. labcompare.com [labcompare.com]
- 18. support.waters.com [support.waters.com]
- 19. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 20. gmpinsiders.com [gmpinsiders.com]
- 21. agilent.com [agilent.com]
- 22. chromatographyonline.com [chromatographyonline.com]
challenges in scaling up the synthesis of N-(2-phenoxyphenyl)methanesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-phenoxyphenyl)methanesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent laboratory synthesis involves a two-step process. The first step is the formation of the diaryl ether, 2-phenoxyaniline, typically via an Ullmann condensation or a Buchwald-Hartwig amination. The second step is the sulfonylation of 2-phenoxyaniline with methanesulfonyl chloride in the presence of a base.
Q2: What are the critical starting materials for this synthesis?
A2: The key starting materials are 2-phenoxyaniline and methanesulfonyl chloride. The quality and purity of these reagents are crucial for a successful synthesis. For the synthesis of 2-phenoxyaniline, common precursors include 2-aminophenol and a phenylating agent like iodobenzene or bromobenzene, or 1-chloro-2-nitrobenzene and phenol followed by reduction.
Q3: What are the primary safety concerns when working with methanesulfonyl chloride?
A3: Methanesulfonyl chloride is a corrosive, toxic, and lachrymatory substance. It reacts exothermically with water and other nucleophiles. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q4: How can I monitor the progress of the sulfonylation reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A key indicator of reaction completion is the consumption of the starting amine, 2-phenoxyaniline.
Q5: What are the typical purification methods for the final product?
A5: The crude product is often purified by recrystallization from a suitable solvent system, such as a chloroform-methanol mixture. Column chromatography on silica gel can also be employed for higher purity requirements.
Troubleshooting Guide
Low or No Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to start or proceeds very slowly | Inactive 2-phenoxyaniline (low nucleophilicity) | Ensure the purity of the 2-phenoxyaniline. Consider using a stronger, non-nucleophilic base to facilitate the reaction. |
| Hydrolysis of methanesulfonyl chloride | Use anhydrous solvents and ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Insufficient base | Ensure at least a stoichiometric equivalent of a suitable base (e.g., pyridine, triethylamine) is used to neutralize the HCl byproduct. | |
| Low isolated yield after work-up | Loss of product during aqueous extraction | The sulfonamide product can have some solubility in both acidic and basic aqueous solutions. Minimize the volume of washings and consider back-extraction of the aqueous layers. |
| Incomplete precipitation during recrystallization | Ensure the solution is sufficiently cooled and allowed adequate time for crystallization. The choice of solvent is critical for good recovery. |
Formation of Impurities and Side Products
| Symptom | Possible Cause | Suggested Solution |
| Presence of a higher molecular weight byproduct | Di-sulfonylation (formation of bis(methylsulfonyl)amine) | Use a slight excess of 2-phenoxyaniline relative to methanesulfonyl chloride. Add the methanesulfonyl chloride slowly and at a low temperature (e.g., 0 °C) to control the reaction rate. |
| Unreacted 2-phenoxyaniline in the final product | Incomplete reaction | Extend the reaction time or consider a modest increase in temperature after the initial addition of methanesulfonyl chloride. Ensure adequate stirring. |
| Presence of methanesulfonic acid | Hydrolysis of methanesulfonyl chloride | As mentioned previously, rigorous exclusion of water is essential. Use fresh, high-quality methanesulfonyl chloride. |
| Colored impurities in the final product | Oxidation of 2-phenoxyaniline or side reactions from the Ullmann condensation step | Purify the 2-phenoxyaniline intermediate before the sulfonylation step. Consider treatment with activated carbon during recrystallization of the final product. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Sulfonylation
| Parameter | Method A (Lab Scale) | Method B (Industrial Process Adaptation)[1] |
| Starting Amine | 2-Phenoxyaniline | 2-Phenoxyaniline |
| Sulfonylating Agent | Methanesulfonyl Chloride | Methanesulfonyl Chloride |
| Base | Pyridine | Triethylamine or other suitable base |
| Solvent | Dichloromethane (DCM) | Toluene, Dichloromethane, or Acetone[1] |
| Temperature | 0 °C to room temperature | -10 °C to 20 °C[1] |
| Reaction Time | 2-16 hours | Not specified, typically monitored for completion |
| Typical Yield | Varies, typically >80% | High yields reported[1] |
| Purity (Post-Purification) | >98% (HPLC) | High purity suitable for subsequent steps |
Experimental Protocols
Protocol 1: Laboratory Scale Synthesis of this compound
This protocol is a representative procedure for the N-sulfonylation of 2-phenoxyaniline.
Materials:
-
2-phenoxyaniline
-
Methanesulfonyl chloride (MsCl)
-
Pyridine (or triethylamine)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-phenoxyaniline (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.
-
Addition of Methanesulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC until the starting amine is consumed.
-
Work-up: Quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., chloroform-methanol) or by flash column chromatography on silica gel to obtain the pure this compound.
Visualizations
Synthetic Pathway
Caption: General synthetic route to this compound.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yield issues.
References
Validation & Comparative
A Comparative Efficacy Analysis: N-(2-phenoxyphenyl)methanesulfonamide versus Nimesulide
An Objective Evaluation for Researchers and Drug Development Professionals
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), Nimesulide is a well-established compound with a distinct profile as a preferential cyclooxygenase-2 (COX-2) inhibitor. This guide provides a comparative overview of Nimesulide and a structurally related compound, N-(2-phenoxyphenyl)methanesulfonamide. This document is intended for researchers, scientists, and professionals in drug development, offering a concise summary of available data, experimental methodologies, and relevant biochemical pathways.
It is critical to note at the outset that while Nimesulide has been the subject of extensive research, leading to a wealth of efficacy and safety data, This compound is primarily documented as an impurity of Nimesulide (Nimesulide Impurity B) .[1][2][3] To date, there is a significant lack of publicly available experimental data regarding the biological activity and therapeutic efficacy of this compound. Therefore, a direct quantitative comparison of efficacy is not feasible. This guide will present the comprehensive data available for Nimesulide and highlight the current knowledge gap concerning this compound.
Chemical Structures
| Compound | Chemical Structure |
| This compound |
|
| Nimesulide |
Quantitative Efficacy Data: Nimesulide
The following table summarizes key efficacy parameters for Nimesulide, collated from various in vitro and clinical studies.
| Parameter | Efficacy Data for Nimesulide | Reference Studies |
| COX-2 Selectivity | Preferential inhibitor of COX-2 over COX-1.[3][4] | Varies by assay; consistently shows higher affinity for COX-2. |
| Anti-inflammatory Activity | Effective in reducing inflammation in various models.[5][6] | Demonstrated in animal models of inflammation and numerous clinical trials. |
| Analgesic Activity | Provides rapid and effective relief from acute pain.[3][6][7] | Onset of action can be as fast as 15 minutes.[6][7] |
| Antipyretic Activity | Effective in reducing fever.[7][8] | Clinical studies have demonstrated its fever-reducing properties. |
| Clinical Applications | Treatment of acute pain, osteoarthritis, and primary dysmenorrhea.[1][8] | Widely used in many countries for these indications. |
Mechanism of Action: Nimesulide
Nimesulide exerts its therapeutic effects through a multi-faceted mechanism of action, with the primary pathway being the selective inhibition of the COX-2 enzyme.[3][4] This selectivity is crucial as COX-1 is responsible for the production of prostaglandins that protect the gastrointestinal lining, while COX-2 is primarily induced during inflammation and mediates pain and fever.[4] By preferentially inhibiting COX-2, Nimesulide reduces the synthesis of inflammatory prostaglandins, thereby alleviating pain and inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[3][9]
Beyond COX-2 inhibition, Nimesulide has been shown to have other anti-inflammatory effects, including the inhibition of histamine release, reduction of oxidant production from neutrophils, and modulation of metalloproteinase activity.[5]
Caption: Mechanism of action of Nimesulide as a preferential COX-2 inhibitor.
Experimental Protocols
Due to the lack of specific experimental data for this compound, this section outlines a general experimental workflow for evaluating the efficacy of potential NSAIDs, which would be applicable to both compounds.
1. Cyclooxygenase (COX) Inhibition Assay (In Vitro)
-
Objective: To determine the inhibitory activity and selectivity of the compound against COX-1 and COX-2 enzymes.
-
Methodology:
-
Recombinant human COX-1 and COX-2 enzymes are used.
-
The compound is incubated with each enzyme at various concentrations.
-
Arachidonic acid is added as the substrate.
-
The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA).
-
IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) are calculated for both COX-1 and COX-2.
-
The COX-2 selectivity index is determined by the ratio of COX-1 IC50 to COX-2 IC50.
-
2. Carrageenan-Induced Paw Edema Assay (In Vivo)
-
Objective: To assess the anti-inflammatory activity of the compound in an animal model of acute inflammation.
-
Methodology:
-
A pre-determined dose of the compound is administered orally to rodents (e.g., rats or mice).
-
After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the hind paw to induce inflammation.
-
The volume of the paw is measured at various time points post-carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of a control group (vehicle-treated).
-
3. Acetic Acid-Induced Writhing Test (In Vivo)
-
Objective: To evaluate the analgesic effect of the compound.
-
Methodology:
-
The compound is administered to mice at different doses.
-
After a specific time, a solution of acetic acid is injected intraperitoneally to induce a writhing response (a characteristic stretching behavior indicative of pain).
-
The number of writhes is counted for a defined period.
-
The percentage of pain inhibition is calculated by comparing the number of writhes in the treated group to that of a control group.
-
References
- 1. Nimesulide EP Impurity B | CAS No- 51765-51-6 [chemicea.com]
- 2. clearsynth.com [clearsynth.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 51765-51-6: 2′-Phenoxymethanesulfonanilide [cymitquimica.com]
- 6. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Purity Validation of N-(2-phenoxyphenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the validation of N-(2-phenoxyphenyl)methanesulfonamide purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). This compound (CAS No: 51765-51-6), a known metabolite and impurity of the non-steroidal anti-inflammatory drug Nimesulide, requires accurate purity assessment to ensure the quality and safety of pharmaceutical products.[1][2][3] This document offers an objective comparison of these methods, supported by representative experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific needs.
Introduction to Purity Validation
The determination of purity is a critical aspect of pharmaceutical development and quality control. Regulatory bodies require robust analytical methods to identify and quantify impurities in active pharmaceutical ingredients (APIs) and finished drug products. The choice of analytical technique depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the required sensitivity and accuracy.
Comparative Analysis of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound. The data presented is representative of typical performance for the analysis of small molecule pharmaceutical impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Quantification based on the direct proportionality between the NMR signal integral and the number of nuclei, using an internal standard. |
| Limit of Detection (LOD) | 0.005 µg/mL | 0.02 ppm | ~5 µM |
| Limit of Quantitation (LOQ) | 0.015 µg/mL | 0.05 ppm | ~20 µM |
| Linearity (R²) | > 0.999 | > 0.995 | Not applicable (primary method) |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (% RSD) | < 2% | < 10% | < 1% |
| Specificity | Good; can be improved with diode array detection. Forced degradation studies are essential. | Excellent; mass spectrometric detection provides high specificity. | Excellent; provides structural information for unequivocal identification. |
| Sample Throughput | High | Medium | Low to Medium |
| Reference Standard | Requires a specific reference standard of this compound. | Requires a specific reference standard for quantification. | Does not require a specific reference standard of the analyte; uses a certified internal standard.[4] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from established procedures for the analysis of Nimesulide and its impurities.[5]
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound reference standard
-
Methanol (HPLC grade) for sample preparation
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Solution: Accurately weigh a sample of this compound and dissolve it in methanol to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Validation Parameters:
-
Specificity: Assessed by performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to ensure the method can separate the main peak from any degradation products.
-
Linearity: Determined by plotting the peak area against the concentration of the working standard solutions.
-
Accuracy: Evaluated by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percentage recovery.
-
Precision: Assessed by analyzing multiple preparations of a homogeneous sample (repeatability) and by having different analysts perform the analysis on different days (intermediate precision).
-
LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of thermally stable and volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents and Materials:
-
Dichloromethane or other suitable solvent (GC grade)
-
This compound reference standard
-
Inert gas (Helium) for the mobile phase
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard in dichloromethane (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in dichloromethane to construct a calibration curve.
-
Sample Solution: Dissolve a known amount of the sample in dichloromethane to a concentration within the calibration range.
Validation Parameters:
-
Specificity: Confirmed by the unique mass spectrum of the analyte, allowing for clear differentiation from other components.
-
Linearity, Accuracy, Precision, LOD, and LOQ: Determined using similar approaches as described for the HPLC method.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for purity determination without a specific reference standard of the analyte.[4][6]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance
-
NMR tubes
Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean vial.
-
Accurately weigh a known amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum under quantitative conditions. This typically involves:
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Validation Parameters:
-
Accuracy and Precision: Assessed by repeated measurements and comparison with other methods.
-
Specificity: Inherent to the technique, as NMR provides structural information.
Mandatory Visualizations
Caption: General experimental workflow for purity validation.
Caption: Logical relationships in analytical method selection.
Conclusion
The selection of an appropriate analytical technique for the purity validation of this compound is a critical decision in the pharmaceutical development process.
-
HPLC is a versatile and robust technique suitable for routine quality control, offering high throughput and good sensitivity. Its primary limitation is the requirement for a specific, well-characterized reference standard.
-
GC-MS provides excellent specificity and is ideal for identifying and quantifying volatile or semi-volatile impurities. However, it is only applicable if the analyte and its impurities are thermally stable.
-
qNMR stands out as a primary method that provides a direct and highly accurate purity assessment without the need for an analyte-specific reference standard. It is particularly valuable for the certification of reference materials and for orthogonal validation of chromatographic methods.
Ultimately, a combination of these techniques often provides the most comprehensive understanding of a compound's purity profile. For instance, HPLC can be used for routine analysis, while qNMR can be employed to certify the primary reference standard, and GC-MS can be utilized to investigate potential volatile impurities. This integrated approach ensures the generation of reliable and defensible data, meeting the stringent requirements of regulatory agencies and ensuring the quality and safety of the final pharmaceutical product.
References
Comparative Analysis of N-(2-phenoxyphenyl)methanesulfonamide and Other COX-2 Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of N-(2-phenoxyphenyl)methanesulfonamide, a compound identified as a potential cyclooxygenase-2 (COX-2) inhibitor, with established COX-2 inhibitors such as Celecoxib, Rofecoxib, and Etoricoxib. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of available data, experimental methodologies, and relevant biological pathways to inform further research and development in this area.
This compound is recognized as a structural analog and an impurity of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide, which exhibits preferential COX-2 inhibition.[1][2][3] Understanding the pharmacological profile of this compound is crucial for both quality control of Nimesulide and for the potential discovery of new selective COX-2 inhibitors.
Quantitative Comparison of COX-2 Inhibitor Potency and Selectivity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Nimesulide | >100[4] | 0.07 - 70 (time-dependent)[4] | >1.4 - >1428 |
| Celecoxib | 13.02 | 0.49 | 26.57[5] |
| Rofecoxib | >100 | 0.018 | >5555 |
| Etoricoxib | 116 | 1.1 | 106[6] |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Note: The selectivity index is a ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1, which is generally associated with a reduced risk of gastrointestinal side effects. The IC50 values for Nimesulide show a wide range, reflecting its time-dependent inhibition of COX-2.
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity is crucial for the evaluation of potential NSAIDs. Below are detailed methodologies for key in vitro assays commonly employed in this field.
In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric Method)
This assay measures the peroxidase component of the COX enzymes.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Arachidonic Acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm.[7]
Procedure:
-
Reagent Preparation: Prepare working solutions of the assay buffer, heme, enzymes, and test compound at various concentrations.
-
Assay Plate Setup:
-
Background Wells: Add assay buffer and heme.
-
100% Initial Activity Wells: Add assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Add assay buffer, heme, either COX-1 or COX-2 enzyme, and the test compound at different concentrations.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Detection: Immediately add the colorimetric substrate (TMPD). The peroxidase activity of COX will oxidize TMPD, resulting in a color change.
-
Measurement: Read the absorbance of the plate at 590 nm using a microplate reader.[5][7]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity wells. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Human Whole Blood Assay for COX-2 Activity
This ex vivo assay provides a more physiologically relevant assessment of COX-2 inhibition.
Objective: To measure the inhibitory effect of a test compound on LPS-induced PGE2 production in human whole blood.
Materials:
-
Freshly drawn human venous blood collected in heparinized tubes.
-
Lipopolysaccharide (LPS) to induce COX-2 expression.
-
Test compound dissolved in a suitable solvent.
-
Selective COX-1 inhibitor (e.g., aspirin) to eliminate COX-1 activity.
-
Thromboxane synthetase inhibitor (optional, to increase PGE2 production).
-
Culture medium.
-
PGE2 immunoassay kit (e.g., ELISA).
Procedure:
-
Blood Collection and Preparation: Collect blood from healthy volunteers who have not taken NSAIDs for at least two weeks.
-
Incubation: Aliquots of whole blood are pre-incubated with the test compound at various concentrations or vehicle control. A selective COX-1 inhibitor is added to isolate COX-2 activity.[8]
-
COX-2 Induction: LPS is added to the blood samples to stimulate the monocytes to express COX-2 and produce prostaglandins.[8][9]
-
Incubation Period: The blood is incubated for a specified period (e.g., 5-24 hours) at 37°C to allow for COX-2 expression and PGE2 synthesis.[8][9]
-
Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.
-
PGE2 Measurement: The concentration of PGE2 in the plasma is quantified using a specific immunoassay.
-
Data Analysis: The percentage inhibition of PGE2 production by the test compound is calculated relative to the vehicle-treated control. The IC50 value is then determined.
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental design, the following diagrams are provided in the DOT language for Graphviz.
COX-2 Signaling Pathway
This diagram illustrates the pathway leading to the production of prostaglandins and the point of inhibition by COX-2 inhibitors.
Caption: The COX-2 signaling pathway and the inhibitory action of COX-2 inhibitors.
Experimental Workflow for In Vitro COX Inhibition Assay
This diagram outlines the key steps involved in determining the inhibitory potency of a compound against COX-1 and COX-2.
Caption: Workflow for the in vitro COX inhibition assay.
Conclusion and Future Directions
The available data indicates that Nimesulide, the parent compound of this compound, is a preferential COX-2 inhibitor. However, a significant knowledge gap exists regarding the specific COX-1 and COX-2 inhibitory activities of this compound. To fully assess its potential as a selective COX-2 inhibitor and to understand its pharmacological profile, further experimental studies are warranted.
Researchers are encouraged to perform in vitro COX inhibition assays, such as the colorimetric or whole blood assays detailed in this guide, to determine the IC50 values for this compound. Such data would enable a direct and quantitative comparison with established COX-2 inhibitors and provide valuable insights into its structure-activity relationship. This information is essential for guiding future drug design and development efforts in the pursuit of safer and more effective anti-inflammatory agents.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Nimesulide Impurities | SynZeal [synzeal.com]
- 3. Nimesulide EP Impurity B | CAS No- 51765-51-6 [chemicea.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N-(2-phenoxyphenyl)methanesulfonamide's Selectivity for Cyclooxygenase-2 (COX-2) over Cyclooxygenase-1 (COX-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cyclooxygenase (COX) inhibitory selectivity of N-(2-phenoxyphenyl)methanesulfonamide. Due to the limited availability of public data for this specific compound, this analysis leverages data from its structurally similar parent compound, Nimesulide, and the well-established COX-2 selective inhibitor, Celecoxib, to provide a comprehensive overview for research and drug development professionals.
Introduction
Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and predominantly associated with inflammation. The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily mediated through the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1. Consequently, the development of selective COX-2 inhibitors is a significant focus in drug discovery.
This compound is recognized as a significant impurity and derivative of Nimesulide, a known preferential COX-2 inhibitor. Understanding its selectivity profile is crucial for assessing its potential pharmacological activity and for impurity profiling in the manufacturing of Nimesulide.
Quantitative Data on COX-1 and COX-2 Inhibition
The selectivity of a compound for COX-2 over COX-1 is quantified by comparing their half-maximal inhibitory concentrations (IC50). A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the compound's preference for COX-2. A higher SI value indicates greater selectivity for COX-2.
Note: Specific IC50 data for this compound against COX-1 and COX-2 are not publicly available. The data presented below for Nimesulide is used as a proxy due to its structural similarity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Nimesulide | >100[1] | 0.07 - 70 (time-dependent)[1] | >1.4 - >1428 (time-dependent)[1] |
| Celecoxib | 82[2] | 6.8[2] | 12[2] |
The IC50 for Nimesulide's inhibition of COX-2 is time-dependent, with potency increasing with longer pre-incubation times.[1]
Experimental Protocols
The determination of COX-1 and COX-2 inhibition and selectivity is typically performed using in vitro enzyme assays. A common method is the human whole blood assay, which provides a physiologically relevant environment.
Human Whole Blood Assay for COX-1 and COX-2 Activity
Objective: To determine the IC50 values of a test compound for the inhibition of COX-1 and COX-2.
Methodology:
-
Blood Collection: Fresh venous blood is drawn from healthy volunteers who have abstained from NSAIDs for at least two weeks.
-
COX-1 Assay (Thromboxane B2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control.
-
The blood is allowed to clot for a specified period (e.g., 1 hour) at 37°C, which induces platelet aggregation and subsequent thromboxane B2 (TXB2) production via COX-1.
-
The reaction is stopped by placing the samples on ice and centrifuging to separate the serum.
-
TXB2 levels in the serum are quantified using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
-
COX-2 Assay (Prostaglandin E2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control.
-
Lipopolysaccharide (LPS) is added to induce the expression and activity of COX-2 in monocytes.
-
The blood is incubated for a longer duration (e.g., 24 hours) at 37°C to allow for COX-2 induction and prostaglandin E2 (PGE2) synthesis.
-
The reaction is stopped, and plasma is separated by centrifugation.
-
PGE2 levels in the plasma are quantified using ELISA or RIA.
-
-
Data Analysis: The concentration of the test compound that produces 50% inhibition of prostanoid (TXB2 for COX-1 and PGE2 for COX-2) production is calculated to determine the IC50 values. The selectivity index is then calculated as the ratio of the COX-1 IC50 to the COX-2 IC50.
Visualizations
COX Signaling Pathway
The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
References
A Comparative Guide to the In Vitro and In Vivo Correlation of N-(2-phenoxyphenyl)methanesulfonamide Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory activity of N-(2-phenoxyphenyl)methanesulfonamide and its parent compound, Nimesulide. Due to the limited availability of direct experimental data for this compound, this document leverages the extensive research on Nimesulide to illustrate the principles of in vitro and in vivo correlation for this class of methanesulfonanilide compounds.
This compound is recognized as a metabolite and impurity of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) known for its relatively selective inhibition of cyclooxygenase-2 (COX-2).[1] Understanding the relationship between in vitro enzyme inhibition and in vivo anti-inflammatory effects is crucial for the development of effective and safe therapeutic agents.
In Vitro Activity: Cyclooxygenase Inhibition
The primary mechanism of action for Nimesulide and related compounds is the inhibition of the COX enzymes, which are critical for the synthesis of prostaglandins involved in inflammation and pain.[1] The in vitro inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).
Table 1: In Vitro COX Inhibition Data for Nimesulide
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Nimesulide | >10 | 0.06 - 0.77 | >13 - >166 |
Data compiled from multiple sources indicating a range of reported values.
Nimesulide demonstrates a significantly higher potency for COX-2 over COX-1, which is believed to contribute to its favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1]
In Vivo Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory activity of new compounds.[2][3] This model mimics the acute inflammatory response.
Table 2: In Vivo Anti-inflammatory Activity of Nimesulide in the Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Route of Administration | Paw Edema Inhibition (%) | Time Point (hours) |
| Nimesulide | 1.5 - 25 | Intramuscular | Dose-dependent | 2-3 |
| Nimesulide | 100 | Oral | Significant | 1, 3, 6, 24, 48 |
Data indicates a dose-dependent anti-inflammatory effect, with peak activity correlating with the time to maximum plasma concentration.[4][5]
Correlation between In Vitro and In Vivo Activity
A strong in vitro-in vivo correlation (IVIVC) is a key objective in drug development, as it allows for the prediction of a drug's in vivo performance based on its in vitro characteristics. For NSAIDs like Nimesulide, a correlation is expected between the in vitro COX-2 inhibitory potency and the in vivo anti-inflammatory effect. The selective inhibition of COX-2 observed in vitro is consistent with the significant reduction in inflammation seen in animal models.[1][4]
The following diagram illustrates the logical relationship between the in vitro mechanism and the in vivo outcome for a selective COX-2 inhibitor like Nimesulide.
Caption: Logical flow from in vitro COX-2 inhibition to in vivo anti-inflammatory effect.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general methodology for determining the IC50 values of a test compound against COX-1 and COX-2.
Objective: To measure the concentration of a compound that inhibits 50% of the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., Nimesulide) and vehicle (e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, epinephrine)
-
Method for detection of prostaglandin E2 (PGE2) (e.g., LC-MS/MS or ELISA)[6]
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).
-
Add various concentrations of the test compound to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes at 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specific time (e.g., 2 minutes at 37°C).
-
Stop the reaction (e.g., by adding hydrochloric acid).
-
Measure the amount of PGE2 produced using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
The following diagram outlines the workflow for the in vitro COX inhibition assay.
Caption: Workflow for the in vitro COX inhibition assay.
In Vivo Carrageenan-Induced Paw Edema Assay
This protocol describes a common method for evaluating the anti-inflammatory properties of a compound in an animal model.
Objective: To assess the ability of a test compound to reduce acute inflammation in the rat paw.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Carrageenan solution (1% in sterile saline)
-
Test compound (e.g., Nimesulide) and vehicle
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer or calipers for measuring paw volume/thickness[7]
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound, vehicle, or reference drug via the desired route (e.g., oral gavage, intraperitoneal injection) at a specific time before inducing inflammation.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw to induce edema.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[7]
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle-treated control group at each time point.
The following diagram illustrates the experimental workflow for the carrageenan-induced paw edema assay.
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
References
- 1. In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by nimesulide: an overview [pubmed.ncbi.nlm.nih.gov]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. inotiv.com [inotiv.com]
- 4. Anti-inflammatory activity and pharmacokinetic profile of a new parenteral formulation of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of nimesulide, acetylsalicylic acid, ibuprofen and nabumetone on cyclooxygenase-1- and cyclooxygenase-2-mediated prostanoid production in healthy volunteers ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N-(2-phenoxyphenyl)methanesulfonamide in Biological Assays: A Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological cross-reactivity of N-(2-phenoxyphenyl)methanesulfonamide. This compound is primarily known as Nimesulide Impurity B , a substance related to the selective cyclooxygenase-2 (COX-2) inhibitor, Nimesulide. Due to its structural similarity to Nimesulide, its primary biological activity is expected to be the inhibition of COX enzymes.
Extensive searches of publicly available scientific literature and databases did not yield a comprehensive cross-reactivity profile of this compound against a broad panel of biological targets, such as kinases, G-protein coupled receptors (GPCRs), or ion channels. Such studies are often conducted during preclinical drug development and may not always be publicly disclosed.
Therefore, this guide focuses on the known and expected biological targets of this compound, primarily the COX enzymes, and provides a comparative context with its parent compound, Nimesulide. Additionally, detailed experimental protocols for key biological assays are provided to support further research and evaluation.
Data Presentation: Cyclooxygenase Inhibition
Given the lack of a broad screening panel data for this compound, this section presents the known activity of its parent compound, Nimesulide, against COX-1 and COX-2. It is anticipated that this compound would exhibit a similar, though not identical, profile.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Nimesulide | COX-1 | 12.8 - 31.1[1] | ~0.003 - 0.02 (concentration-dependent) |
| COX-2 | 0.04 - 0.6[1] | ||
| This compound | COX-1 | Data not available | Data not available |
| COX-2 | Data not available | Data not available |
Note: The IC50 values for Nimesulide can vary depending on the assay conditions. The data presented is indicative of its preferential inhibition of COX-2.
Signaling Pathway and Experimental Workflows
To provide a clear understanding of the biological context and experimental procedures, the following diagrams illustrate the cyclooxygenase signaling pathway and the workflows for common in vitro assays used to assess cross-reactivity.
References
Unraveling the Anti-Inflammatory Potential of N-(2-phenoxyphenyl)methanesulfonamide Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory effects of various N-(2-phenoxyphenyl)methanesulfonamide derivatives. This analysis is supported by experimental data from multiple studies, offering insights into their mechanisms of action and therapeutic potential.
The quest for more effective and safer anti-inflammatory agents has led to the exploration of a diverse range of chemical scaffolds. Among these, this compound derivatives have emerged as a promising class of compounds. Nimesulide, a notable member of this family, is a selective cyclooxygenase-2 (COX-2) inhibitor known for its anti-inflammatory, analgesic, and antipyretic properties.[1][2] Building upon this foundation, researchers have synthesized and evaluated a variety of derivatives to enhance efficacy and selectivity, while minimizing potential side effects.
This guide synthesizes findings from several key studies to present a comparative overview of these derivatives, focusing on their inhibitory effects on key inflammatory mediators and pathways.
Comparative Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound derivatives is primarily attributed to their ability to inhibit the COX-2 enzyme, a key player in the synthesis of prostaglandins which are mediators of inflammation, pain, and fever.[1][2] Several studies have quantified the inhibitory potential of these compounds, often in comparison to established non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound/Derivative | Target | IC50 / Activity | Reference Drug | Reference Drug IC50 / Activity | Source |
| Nimesulide | COX-2 | - | - | - | [1][2] |
| 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide (20, LA2135) | COX-2 | 0.74 µM | Celecoxib | - | [3] |
| 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide (20, LA2135) | COX-1 | 85.13 µM | Celecoxib | - | [3] |
| N-[2-(cyclohexyloxy)-4-nitrophenyl]methanesulphonamide (NS-398) | Monocyte PGHS-2 (COX-2) | Selective Inhibition (IC50 ratio > 150) | Ketoprofen | Equal potency for PGHS-1 and PGHS-2 | [4] |
| 5-methanesulphonamido-6-(2,4-difluorothio-phenyl)-1-indanone (L-745337) | Monocyte PGHS-2 (COX-2) | Selective Inhibition (IC50 ratio > 150) | Ketoprofen | Equal potency for PGHS-1 and PGHS-2 | [4] |
| Methanesulfonamide analogue of rofecoxib[5] | COX-2 | 0.9 µM (SI > 111) | Rofecoxib | - | [6] |
| 1-(1-(2,5-dimethoxyphenyl)ethylidene)-4-(2-phenoxyphenyl)semicarbazide 11i | Inflammation | Most active compound in series | Mefenamic acid | Less potent than 11i | [7] |
| 7-methanesulfonylamino-6-phenoxychromone derivatives (9a, 9d, 19a, 22a, 22d) | Adjuvant-induced arthritis (therapeutic) | ED40 = 2.5-7.1 mg/kg/d | - | - | [8] |
| 7-methanesulfonylamino-6-phenoxychromone derivatives (9a, 9d, 19a, 22a, 22d) | Adjuvant-induced arthritis (prophylactic) | 53-70% inhibition at 3 mg/kg/d | - | - | [8] |
Key Signaling Pathways in Inflammation
The anti-inflammatory actions of this compound derivatives are intrinsically linked to their modulation of critical signaling pathways, most notably the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory genes.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[9][10] Its activation leads to the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes like COX-2. Some compounds have been shown to inhibit NF-κB activation, thereby reducing the downstream inflammatory cascade.[11]
Caption: Canonical NF-κB signaling pathway activation.
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for interpreting and comparing the anti-inflammatory data. Below are detailed protocols for key assays used in the evaluation of this compound derivatives.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the in vitro potency and selectivity of the test compounds to inhibit COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Human recombinant COX-1 and COX-2 enzymes are used.
-
Substrate: Arachidonic acid is used as the substrate.
-
Assay Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by the COX enzymes.
-
Procedure:
-
The test compounds are pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated by the addition of a stop solution.
-
The concentration of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo acute anti-inflammatory activity of the test compounds.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Inflammation: A sub-plantar injection of a 1% solution of carrageenan in saline is administered into the right hind paw of the rats.
-
Treatment: The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally at a specific time before the carrageenan injection. A control group receives the vehicle only.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each treatment group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion
The this compound scaffold has proven to be a versatile template for the design of potent anti-inflammatory agents. The derivatives discussed in this guide exhibit a range of activities, with many demonstrating high selectivity for COX-2, a desirable trait for minimizing gastrointestinal side effects associated with non-selective NSAIDs. Further research focusing on the structure-activity relationships and the modulation of other inflammatory pathways, such as the NF-κB pathway, will be instrumental in the development of next-generation anti-inflammatory drugs with improved efficacy and safety profiles. This comparative guide serves as a valuable resource for researchers in the field, providing a structured overview of the current landscape and highlighting promising avenues for future investigation.
References
- 1. Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the novel anti-inflammatory compounds, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) and 5-methanesulphonamido-6-(2,4-difluorothio-phenyl)-1-inda none (L-745,337), on the cyclo-oxygenase activity of human blood prostaglandin endoperoxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium N-(methylsulfonyl)-N-(4-nitro-2-phenoxyphenyl)sulfamate: a water-soluble nimesulide prodrug for parenteral use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiinflammatory activity of 7-methanesulfonylamino-6-phenoxychromones. Antiarthritic effect of the 3-formylamino compound (T-614) in chronic inflammatory disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small-molecule Articles | Smolecule [smolecule.com]
- 10. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 11. META060 inhibits multiple kinases in the NF-kappaB pathway and suppresses LPS--mediated inflammation in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: N-(2-phenoxyphenyl)methanesulfonamide vs. Celecoxib and Rofecoxib in Cyclooxygenase-2 Inhibition
A direct head-to-head comparison of N-(2-phenoxyphenyl)methanesulfonamide with celecoxib and rofecoxib based on publicly available experimental data is not feasible at this time. Extensive searches for in vitro and in vivo pharmacological data for this compound did not yield specific results regarding its cyclooxygenase (COX) inhibitory activity or anti-inflammatory efficacy. The available scientific literature primarily focuses on the chemical synthesis and characterization of this compound, without detailing its biological performance in assays comparable to those used for celecoxib and rofecoxib.
Therefore, this guide provides a comprehensive head-to-head comparison of the well-characterized COX-2 inhibitors, celecoxib and rofecoxib , to serve as a valuable reference for researchers, scientists, and drug development professionals. The following sections present quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Analysis of Celecoxib and Rofecoxib
Celecoxib and rofecoxib are nonsteroidal anti-inflammatory drugs (NSAIDs) that were designed for selective inhibition of cyclooxygenase-2 (COX-2).[1] This selectivity was intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1] Both drugs have demonstrated efficacy in treating conditions such as osteoarthritis and rheumatoid arthritis.[1]
Data Presentation: In Vitro and In Vivo Performance
The following tables summarize the key quantitative data for the comparison of celecoxib and rofecoxib.
Table 1: In Vitro COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | 7.6 - 82 | 0.04 - 6.8 | 7.6 - >12 |
| Rofecoxib | >100 - >1000 | 0.018 - 25 | >4 - >188 |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A higher selectivity ratio indicates greater selectivity for COX-2 over COX-1.
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) |
| Celecoxib | 10 | 21.6 - 27.9 |
| 25 | 27.9 | |
| 30 | ~30 | |
| 50 | 47.56 | |
| Rofecoxib | 1.5 (ID50) | 50 |
| 10 | 40.6 | |
| 25 | 50.6 |
ID50 is the dose required to achieve 50% inhibition of the inflammatory response.
Table 3: Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | Celecoxib | Rofecoxib |
| Bioavailability (%) | ~59 | - |
| Tmax (h) | 1 - 3 | 0.5 |
| t1/2 (h) | 2.8 | - |
| Volume of Distribution (L/kg) | 2.3 | - |
Pharmacokinetic parameters can vary depending on the specific study conditions.
Experimental Protocols
In Vitro COX Inhibition Assay (Human Whole Blood Assay)
This assay determines the inhibitory potency and selectivity of a compound on COX-1 and COX-2 enzymes in a physiologically relevant matrix.
Objective: To determine the IC50 values of test compounds for the inhibition of COX-1 (from platelets) and COX-2 (from LPS-stimulated monocytes).
Protocol:
-
Blood Collection: Fresh venous blood is collected from healthy volunteers who have not consumed any NSAIDs for at least two weeks.
-
COX-1 Assay (Thromboxane B2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.
-
The blood is allowed to clot at 37°C for a specified time to induce platelet aggregation and subsequent thromboxane B2 (TXB2) production via COX-1.
-
The reaction is stopped, and serum is collected for TXB2 measurement using a specific immunoassay.
-
-
COX-2 Assay (Prostaglandin E2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.
-
Lipopolysaccharide (LPS) is added to induce the expression and activity of COX-2 in monocytes.
-
The blood is incubated for a longer period (e.g., 24 hours) at 37°C to allow for COX-2 induction and prostaglandin E2 (PGE2) synthesis.
-
Plasma is collected for PGE2 measurement using a specific immunoassay.
-
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of prostanoid production (IC50) is calculated for both COX-1 and COX-2. The ratio of COX-1 IC50 to COX-2 IC50 is then determined to represent the COX-2 selectivity.
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of pharmacological agents.
Objective: To assess the in vivo anti-inflammatory effect of a test compound by measuring the reduction of paw edema induced by carrageenan in rats or mice.
Protocol:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Grouping and Dosing: Animals are randomly divided into control and treatment groups. The treatment groups receive the test compound (e.g., celecoxib, rofecoxib) orally or intraperitoneally at various doses. The control group receives the vehicle.
-
Induction of Inflammation: One hour after drug administration, a sub-plantar injection of 0.1 mL of 1% w/v carrageenan suspension in saline is administered into the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Mandatory Visualizations
Caption: Cyclooxygenase (COX) signaling pathway.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
References
Comparative Toxicity Profile of N-(2-phenoxyphenyl)methanesulfonamide and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the toxicity profile of N-(2-phenoxyphenyl)methanesulfonamide and its structural analogs. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key concepts to facilitate an objective evaluation.
This compound, also known as Nimesulide Impurity B, is a compound structurally related to the widely known non-steroidal anti-inflammatory drug (NSAID) Nimesulide. Understanding the toxicity of such analogs is crucial for drug safety and development. This guide aims to consolidate the existing, albeit limited, toxicological data for this compound and compare it with its better-studied analogs, primarily Nimesulide.
Quantitative Toxicity Data Summary
Direct experimental toxicity data for this compound is scarce in publicly available literature. However, data for its close analog, Nimesulide (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide), is more extensive and can serve as a preliminary reference point. The following table summarizes key toxicity data points. It is critical to note that these values, particularly for this compound, are largely based on in silico predictions and data from structurally related compounds.
| Compound | Chemical Structure | Acute Oral Toxicity (LD50, rat) | In Vitro Cytotoxicity (HepG2 cells) | Genotoxicity |
| This compound | Predicted: Harmful if swallowed | No direct experimental data available. In silico predictions suggest potential for toxicity. | No direct experimental data available. In silico predictions suggest potential for genotoxicity. | |
| Nimesulide | 200 mg/kg[1] | Low direct cytotoxicity observed in some studies. Its 4-hydroxy metabolite shows some necrotic effects.[2][3] | Positive in in vivo chromosomal aberration and micronucleus assays in rodents.[4][5] | |
| N-(4-Amino-2-phenoxyphenyl)methanesulfonamide | Data not available | Data not available | Data not available | |
| N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide | Data not available | Data not available | In silico assessment indicated general toxicity risks. |
Note: The absence of direct experimental data for this compound and some of its analogs necessitates a cautious interpretation of their toxicity profiles. The data for Nimesulide provides a valuable, yet indirect, reference.
Key Signaling Pathways in Sulfonamide Toxicity
The toxicity of sulfonamides, particularly the hepatotoxicity associated with Nimesulide, is thought to be multifactorial, involving metabolic activation and subsequent cellular stress. A proposed general pathway involves the metabolism of the parent compound by cytochrome P450 enzymes into reactive intermediates. These intermediates can lead to oxidative stress, mitochondrial dysfunction, and the formation of protein adducts, ultimately triggering apoptotic or necrotic cell death pathways.
Experimental Protocols
To facilitate further research and a more direct comparison, detailed protocols for key in vitro toxicity assays are provided below. These standardized methods are essential for generating reliable and comparable data.
Experimental Workflow for In Vitro Toxicity Assessment
The following diagram illustrates a typical workflow for assessing the in vitro toxicity of a compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 4-hydroxy nimesulide effects on mitochondria and HepG2 cells. A comparison with nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Genotoxicity of nimesulide in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxicity of nimesulide in murine bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-(2-phenoxyphenyl)methanesulfonamide and its Analogs in Preclinical Research
This guide provides a detailed statistical and comparative analysis of N-(2-phenoxyphenyl)methanesulfonamide and its structurally related compounds, primarily focusing on the well-studied anti-inflammatory drug, Nimesulide. The content is intended for researchers, scientists, and professionals in drug development, offering objective comparisons based on experimental data.
Introduction
This compound is a chemical compound structurally related to a class of sulfonamides that have been investigated for their pharmacological properties. While this specific compound is often referenced as an impurity or a derivative, the most extensively studied analog is N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, commonly known as Nimesulide[1][2]. Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) recognized for its selective inhibition of cyclooxygenase-2 (COX-2)[3][4]. This guide will focus on the comparative data of Nimesulide and its key derivatives, providing insights into their mechanism of action, efficacy, and experimental evaluation.
Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism of action for Nimesulide and its analogs is the selective inhibition of the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins, which are mediators of pain and inflammation. Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, selective COX-2 inhibitors are associated with a lower risk of gastrointestinal side effects[3].
Comparative Binding Affinities of Nimesulide and Structural Analogs
A key aspect of evaluating NSAIDs is their binding affinity to COX-1 and COX-2 enzymes. Higher selectivity for COX-2 is generally desirable to minimize gastrointestinal complications. The following table summarizes the binding affinities of Nimesulide and several structurally similar compounds.
| Compound IUPAC Name | Binding Affinity to COX-1 (kcal/mol) | Binding Affinity to COX-2 (kcal/mol) |
| N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide) | -9.2 | -10.5 |
| N-[2-(2,4-difluorophenoxy)-4-nitrophenyl]methanesulfonamide | -9.5 | -10.6 |
| N-(4-nitroso-2-phenoxyphenyl)methanesulfonamide | -9.3 | -10.2 |
| N-(2-hexoxy-4-nitrophenyl)methanesulfonamide | -8.9 | -9.8 |
| N-(4-nitro-2-propoxyphenyl)methanesulfonamide | -9.1 | -10.1 |
| N-[4-(hydroxyamino)-2-phenoxyphenyl]methanesulfonamide | -9.4 | -10.4 |
| N-(4-nitro-2-phenoxyphenyl)ethanesulfonamide | -9.0 | -9.9 |
Data adapted from a comprehensive screening study based on structural similarity and docking simulations.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the synthesis of a key Nimesulide derivative and a quantitative analysis method.
This protocol describes the reduction of the nitro group in Nimesulide to an amino group.
Materials:
-
Nimesulide (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide)
-
Tin metal (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice water
-
Chloroform-methanol mixture for recrystallization
Procedure:
-
In a reaction vessel, combine Nimesulide (16.2 mmol), tin metal (3.13 g), and concentrated HCl (20 mL).[5]
-
Heat the mixture in a water bath at 90°C for 3 hours.[5]
-
After the reaction is complete, pour the mixture into ice water to precipitate the product.[5]
-
Filter the crude product from the solution.
-
Basify the filtrate to isolate any remaining product.
-
Purify the crude product by recrystallization from a chloroform-methanol mixture to yield N-(4-amino-2-phenoxyphenyl)methanesulfonamide as a light brown solid.[5]
This method is used for the quantitative determination of Nimesulide, for instance, in cleaning validation samples.
Materials:
-
Nimesulide standard
-
10% Sodium Carbonate solution
-
Cotton swabs
-
Stainless steel plates
Procedure:
-
Preparation of Standard Solutions: Prepare a series of working solutions of Nimesulide with concentrations ranging from 5 to 25 mg/L in a 10% sodium carbonate solution.
-
Sample Preparation (from tablets): Dissolve a known quantity of powdered tablets in a 10% sodium carbonate solution to achieve a stock solution. Further dilute to fall within the standard concentration range.[6]
-
Swab Extraction (for cleaning validation):
-
Pipette 10.0 mL of a known concentration of Nimesulide working solution onto a stainless steel plate and allow it to dry.[6]
-
Moisten a cotton swab with a 10% sodium carbonate solution.
-
Swab the plate thoroughly for 2 minutes.[6]
-
Immerse the used swab into a test tube containing 10.0 mL of 10% sodium carbonate solution and mix for 5 minutes.[6]
-
-
Spectrophotometric Analysis:
-
Measure the absorbance of the standard and sample solutions using a UV-spectrophotometer at the wavelength of maximum absorbance for Nimesulide.
-
Calculate the concentration of Nimesulide in the samples based on the regression equation derived from the standard curve.
-
Interplay of Inflammatory Signaling Pathways: Nrf2 and NF-κB
Beyond direct enzyme inhibition, the anti-inflammatory effects of various compounds can be mediated through complex interactions between different signaling pathways. The Nrf2 and NF-κB pathways are critical regulators of cellular stress and inflammation, and their interplay is a key area of research. While Nimesulide's primary action is on COX-2, understanding these broader networks is crucial for developing novel anti-inflammatory therapies.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A key transcription factor that promotes the expression of pro-inflammatory genes, including cytokines and COX-2.[7]
-
Nrf2 (Nuclear factor erythroid 2-related factor 2): A transcription factor that regulates the expression of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway can suppress inflammation.[7]
The activation of Nrf2 can negatively regulate the NF-κB pathway, thus reducing the inflammatory response.[7] This represents a potential therapeutic target for anti-inflammatory drug development.
References
- 1. N-(2-phenoxyphenyl)methanesulphonamide | C13H13NO3S | CID 103958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nimesulide - N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide, Nimesulide [sigmaaldrich.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. N-(4-Amino-2-phenoxyphenyl)methanesulfonamide | 51765-60-7 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of N-(2-phenoxyphenyl)methanesulfonamide
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the proper disposal of N-(2-phenoxyphenyl)methanesulfonamide, a compound requiring careful handling due to its potential health and environmental hazards. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
I. Understanding the Hazards
This compound is classified with specific health and environmental risks. It is crucial to recognize these hazards before handling and disposal. The compound is known to be harmful if swallowed and poses a long-term threat to aquatic life.[1] Some findings also suggest it may trigger allergic skin reactions in susceptible individuals.[2] A closely related compound, Nimesulide, which shares a similar chemical structure, has been identified as toxic if ingested and is suspected of having adverse effects on fertility and fetal development.[3][4]
II. Personal Protective Equipment (PPE) – Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable safety standard.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side-shields or goggles.
-
Skin and Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.[2][3]
-
Respiratory Protection: Ensure work is conducted in a well-ventilated area to avoid inhalation of dust or fumes.[2]
III. Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste . Under no circumstances should this chemical be discarded in standard trash or poured down the drain.[5]
Step 1: Waste Collection
-
Collect waste this compound and any materials contaminated with it (e.g., filter paper, gloves, empty containers) in a designated, properly labeled, and sealed hazardous waste container.
Step 2: Container Labeling
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
Step 3: Storage
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. The precautionary statement P501 explicitly directs to "Dispose of contents/container to an approved waste disposal plant".[2][4]
Step 5: Documentation
-
Maintain a record of the amount of this compound disposed of and the date of disposal, in accordance with your institution's policies and local regulations.
IV. Quantitative Data Summary
For quick reference, the following table summarizes key hazard information pertinent to the handling and disposal of this compound and related compounds.
| Hazard Classification | Description | Primary Precaution |
| Acute Oral Toxicity | Harmful if swallowed.[1] A related compound is classified as toxic if swallowed.[3][4] | Do not ingest. Wash hands thoroughly after handling. |
| Aquatic Hazard | Harmful to aquatic life with long lasting effects.[1] | Do not release into the environment. Dispose of as hazardous waste. |
| Skin Sensitization | May cause an allergic skin reaction.[2] | Avoid skin contact. Wear appropriate gloves and protective clothing. |
| Reproductive Toxicity | A structurally similar compound is suspected of damaging fertility or the unborn child.[3][4] | Handle with caution, especially for individuals of reproductive age. |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for this compound.
References
- 1. N-(2-phenoxyphenyl)methanesulphonamide | C13H13NO3S | CID 103958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistics for Handling N-(2-phenoxyphenyl)methanesulfonamide
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling N-(2-phenoxyphenyl)methanesulfonamide. It includes detailed operational and disposal plans to ensure laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects.[1] Proper PPE is crucial to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use. | Prevents skin contact. |
| Body Protection | A lab coat or impervious clothing that covers the arms. An apron may be necessary for tasks with a high splash risk. | Protects skin from contamination. |
| Respiratory Protection | In a well-ventilated area, respiratory protection may not be required. If dust or aerosols are generated, use a NIOSH-approved respirator. | Avoids inhalation of harmful dust or aerosols. |
Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is mandatory for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Remove all sources of ignition.
-
-
Donning PPE :
-
Before handling the compound, put on all required PPE as specified in the table above.
-
-
Handling the Compound :
-
Avoid contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools.
-
Wash hands thoroughly after handling.
-
-
First Aid Measures :
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. |
Disposal Plan: Waste Management
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Collection :
-
Collect waste material in a suitable, labeled, and closed container.
-
Do not mix with other waste streams unless explicitly instructed to do so.
-
-
Disposal Method :
-
Contaminated Packaging :
-
Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.
-
Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.
-
Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.[1]
-
Workflow for Handling and Disposal
The following diagram illustrates the logical flow of operations for handling and disposing of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

